MK-2118
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C15H16O5S |
|---|---|
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
(2S)-4-(5,6-dimethoxy-1-benzothiophen-2-yl)-2-methyl-4-oxobutanoic acid |
InChI |
InChI=1S/C15H16O5S/c1-8(15(17)18)4-10(16)14-6-9-5-11(19-2)12(20-3)7-13(9)21-14/h5-8H,4H2,1-3H3,(H,17,18)/t8-/m0/s1 |
Clé InChI |
WBHPMBQELUEIIV-QMMMGPOBSA-N |
Origine du produit |
United States |
Foundational & Exploratory
MK-2118 Downstream Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MK-2118 is a novel, non-cyclic dinucleotide agonist of the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system. Activation of STING by this compound initiates a cascade of downstream signaling events, culminating in the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This, in turn, orchestrates a robust anti-tumor immune response characterized by enhanced antigen presentation and cytotoxic T-lymphocyte (CTL) activity. This technical guide provides an in-depth overview of the core downstream signaling pathways of this compound, supported by available clinical pharmacodynamic data, representative experimental protocols, and visualizations of the key molecular interactions.
Introduction to this compound and the STING Pathway
This compound is a synthetic small molecule designed to activate the STING protein (also known as TMEM173), a transmembrane protein residing in the endoplasmic reticulum.[1] The STING pathway is a key sensor of cytosolic DNA, which can originate from pathogens or from damaged tumor cells.[2] Upon activation, STING undergoes a conformational change and translocates from the ER to the Golgi apparatus. This initiates a signaling cascade that is central to innate immunity and its role in anti-tumor responses.
Core Downstream Signaling of this compound
The primary mechanism of action of this compound is the direct agonism of the STING protein. This binding event triggers a series of phosphorylation events and protein-protein interactions that propagate the downstream signal.
Activation of TBK1 and IRF3
Upon activation by this compound, STING recruits and activates TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[3] Phosphorylated IRF3 (p-IRF3) then dimerizes and translocates to the nucleus.
Induction of Type I Interferons
In the nucleus, p-IRF3 dimers bind to Interferon-Stimulated Response Elements (ISREs) in the promoter regions of genes encoding for type I interferons, primarily IFN-α and IFN-β. This leads to the robust transcription and subsequent secretion of these cytokines.
Activation of the NF-κB Pathway
In addition to the TBK1-IRF3 axis, activated STING can also lead to the activation of the IκB kinase (IKK) complex, resulting in the activation of the transcription factor NF-κB. NF-κB then translocates to the nucleus and drives the expression of a broad range of pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).
Signaling Pathway Diagram: this compound Activation of STING
Caption: this compound activates STING leading to downstream signaling and cytokine production.
Pharmacodynamic Effects of this compound
Clinical data from the NCT03249792 trial of this compound administered intratumorally (IT) in patients with advanced solid tumors or lymphomas provide evidence for the downstream pharmacodynamic effects of STING activation.
Induction of STING-Related Gene Expression and Cytokines
Intratumoral administration of this compound resulted in dose-dependent increases in the expression of a STING-based RNA signature in peripheral blood.[2][4] Furthermore, dose-dependent increases in the systemic levels of key cytokines and chemokines were observed.[2][4]
| Pharmacodynamic Marker | Observation | Route of Administration |
| STING-based Blood RNA Expression | Dose-dependent increase | Intratumoral (IT) |
| Interferon-gamma (IFNγ) | Dose-dependent increase | Intratumoral (IT) |
| IFNγ-induced protein 10 (IP-10/CXCL10) | Dose-dependent increase | Intratumoral (IT) |
| Interleukin-6 (IL-6) | Dose-dependent increase | Intratumoral (IT) |
Table 1: Summary of Pharmacodynamic Effects of Intratumoral this compound from Clinical Trial NCT03249792.[2][4]
Anti-Tumor Immune Response
The downstream signaling cascade initiated by this compound culminates in a potent anti-tumor immune response. The secreted Type I IFNs play a crucial role in enhancing the cross-presentation of tumor-associated antigens (TAAs) by dendritic cells (DCs).[1] This, in turn, primes and activates tumor-specific cytotoxic T-lymphocytes (CTLs), which can then recognize and eliminate cancer cells.[1] Preclinical studies in syngeneic mouse tumor models have demonstrated that this compound administration leads to dose-dependent anti-tumor activity.[2]
Diagram: this compound Mediated Anti-Tumor Immunity
References
- 1. Facebook [cancer.gov]
- 2. Intratumoral or Subcutaneous this compound, a Noncyclic Dinucleotide STING Agonist, with or without Pembrolizumab, for Advanced or Metastatic Solid Tumors or Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Intratumoral or Subcutaneous this compound, a Noncyclic Dinucleotide STING Agonist, with or without Pembrolizumab, for Advanced or Metastatic Solid Tumors or Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
immunomodulatory effects of MK-2118
An In-depth Technical Guide on the Core Immunomodulatory Effects of MK-2118
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a novel, noncyclic dinucleotide agonist of the Stimulator of Interferon Genes (STING) protein, developed to potentiate anti-tumor immunity.[1][2] The STING pathway is a critical component of the innate immune system that detects cytosolic DNA, a danger signal often present in the tumor microenvironment (TME) due to cancer-induced genomic instability.[1] Activation of STING in immune cells, particularly dendritic cells (DCs), initiates a potent inflammatory cascade, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This, in turn, enhances the cross-presentation of tumor-associated antigens, culminating in a robust cytotoxic T-lymphocyte (CTL)-mediated immune response against cancer cells. This document provides a comprehensive technical overview of the , summarizing key preclinical and clinical data, and detailing relevant experimental methodologies.
Core Mechanism of Action: STING Pathway Activation
This compound functions as a direct agonist of the STING protein (also known as TMEM173). Upon binding, it induces a conformational change in STING, leading to its activation and translocation from the endoplasmic reticulum. This initiates a downstream signaling cascade involving TANK-binding kinase 1 (TBK1) and Interferon Regulatory Factor 3 (IRF3), ultimately driving the expression of type I interferons and other inflammatory cytokines.
Preclinical Immunomodulatory Effects
Preclinical evaluation of this compound in syngeneic mouse tumor models demonstrated significant, dose-dependent anti-tumor activity.[1] Administration of this compound via intratumoral (IT), subcutaneous (SC), and oral routes was associated with substantial elevations of type I IFNs and pro-inflammatory cytokines in both tumors and plasma.[1] Combination therapy with an anti-PD-1 antibody resulted in greater inhibition of tumor growth and prolonged survival compared to either agent alone in models that were partially or non-responsive to anti-PD-1 therapy.[1]
| Parameter | Observation | Reference |
| Models | Syngeneic mouse tumor models | [1] |
| Administration Routes | Intratumoral (IT), Subcutaneous (SC), Oral | [1] |
| Efficacy | Dose-dependent antitumor activity; complete tumor regression in 80-100% of treated animals. | [1] |
| Pharmacodynamics | Substantial elevations of type I IFNs and pro-inflammatory cytokines in tumors and plasma. | [1] |
| Combination Therapy | Enhanced tumor growth inhibition and survival with anti-PD-1 therapy. | [1] |
Clinical Immunomodulatory Effects (NCT03249792)
A first-in-human, phase I study (NCT03249792) evaluated the safety, tolerability, and preliminary anti-tumor activity of this compound as a monotherapy and in combination with the anti-PD-1 antibody pembrolizumab (B1139204) in patients with advanced solid tumors or lymphomas.[1][3][4][5]
Study Design and Demographics
A total of 140 participants were enrolled across three main arms.[1][3]
| Parameter | Arm 1 | Arm 2 | Arm 4 |
| Treatment | IT this compound Monotherapy | IT this compound + IV Pembrolizumab | SC this compound + IV Pembrolizumab |
| Number of Patients (n) | 27 | 57 | 56 |
| This compound Dose Range (µg) | 100 - 20,000 | 900 - 15,000 | 5,000 - 150,000 |
| Pembrolizumab Dose | N/A | 200 mg IV Q3W | 200 mg IV Q3W |
Safety and Clinical Efficacy
This compound demonstrated a manageable toxicity profile.[1][3] However, it showed limited single-agent and combination anti-tumor activity in this heavily pre-treated patient population.[1][3]
| Parameter | Arm 1 (IT Mono) | Arm 2 (IT + Pembro) | Arm 4 (SC + Pembro) | Reference |
| Grade 3/4 Treatment-Related AEs | 22% | 23% | 11% | [1][3] |
| Maximum Tolerated Dose (MTD) | Not Identified | Not Identified | Not Identified | [1][3] |
| Objective Response Rate (ORR) | 0% | 6% | 4% | [1][3][4] |
Pharmacokinetics and Pharmacodynamics
Intratumoral, but not subcutaneous, administration of this compound demonstrated systemic immune effects.[1][3][4]
| Parameter | Observation | Reference |
| Systemic Exposure | Dose-dependent increases following both IT and SC administration. | [1][3][4] |
| Median Systemic Half-life | Approximately 3 hours (range, 1.6-3.9 hours). | [1] |
| Biomarker Modulation (IT administration) | Dose-dependent increases in STING-based blood RNA expression, IFNγ, IFNγ-induced protein 10 (IP-10), and IL-6. | [1][3][4] |
| Biomarker Modulation (SC administration) | Did not generate dose-related systemic immune responses. | [1][3][4] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of findings. The following sections describe standard protocols for evaluating the immunomodulatory effects of a STING agonist like this compound.
In Vitro STING Activation Assay
-
Objective: To quantify the potency of this compound in activating the STING pathway.
-
Cell Line: THP1-Dual™ KI-hSTING reporter cells, which express a secreted luciferase reporter under the control of an IRF-inducible promoter.
-
Protocol:
-
Cell Seeding: Seed THP1-Dual™ cells at a density of 100,000 cells/well in a 96-well plate and incubate for 24 hours.
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in complete culture medium.
-
Cell Treatment: Add the diluted this compound to the cells and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: Add luciferase assay reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Plot the luminescence signal against the log of the this compound concentration and fit a four-parameter logistic curve to determine the EC50 value.
-
Syngeneic Mouse Model Efficacy Study
-
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
-
Model: BALB/c mice bearing CT26 colon carcinoma tumors.
-
Protocol:
-
Tumor Implantation: Subcutaneously implant 1x10^6 CT26 cells into the flank of female BALB/c mice.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements every 2-3 days.
-
Treatment Initiation: When tumors reach an average volume of 50-100 mm³, randomize mice into treatment groups (e.g., Vehicle, this compound low dose, this compound high dose).
-
Drug Administration: Administer this compound via intratumoral injection on a defined schedule (e.g., twice weekly for 2 weeks).
-
Efficacy Endpoints: Continue to monitor tumor volume and body weight. The primary endpoint is Tumor Growth Inhibition (TGI), calculated as [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100%. Survival can be a secondary endpoint.
-
Human Blood Biomarker Analysis (Pharmacodynamics)
-
Objective: To measure systemic immune activation following this compound administration.
-
Sample Type: Peripheral blood collected in EDTA tubes at pre-dose and various time points post-dose.
-
Protocol for RNA Sequencing:
-
PBMC Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) using Ficoll-Paque density gradient centrifugation.
-
RNA Extraction: Extract total RNA from PBMCs using a suitable kit (e.g., Qiagen RNeasy).
-
Library Preparation: Prepare sequencing libraries using a commercial kit (e.g., Illumina TruSeq Stranded mRNA).
-
Sequencing: Perform paired-end sequencing on an Illumina platform.
-
Data Analysis: Align reads to the human genome and perform differential gene expression analysis, focusing on a pre-defined STING-based gene signature (e.g., IFNB1, CXCL10, ISG15, STAT1).
-
-
Protocol for Multiplex Cytokine Assay:
-
Plasma Separation: Centrifuge whole blood to separate plasma.
-
Assay Performance: Quantify IFNγ, IP-10, and IL-6 concentrations using a validated multiplex immunoassay platform (e.g., Luminex or Meso Scale Discovery).
-
Data Analysis: Calculate fold-change from baseline for each cytokine at each post-dose time point.
-
Tumor Microenvironment Analysis by Flow Cytometry
-
Objective: To characterize changes in immune cell populations within the tumor after treatment.
-
Sample Type: Fresh tumor biopsies.
-
Protocol:
-
Tumor Dissociation: Mechanically and enzymatically digest the tumor tissue to create a single-cell suspension.
-
Cell Staining:
-
Perform a viability stain to exclude dead cells (e.g., Zombie Aqua™).
-
Block Fc receptors with an anti-CD16/32 antibody.
-
Stain for surface markers using a panel of fluorophore-conjugated antibodies. A typical panel might include: CD45 (pan-leukocyte), CD3 (T cells), CD4 (Helper T cells), CD8 (Cytotoxic T cells), FOXP3 (Regulatory T cells), CD11c (Dendritic cells), and PD-1.
-
If intracellular markers are needed, fix and permeabilize the cells before staining for targets like Ki-67 (proliferation) or Granzyme B (cytotoxicity).
-
-
Data Acquisition: Acquire data on a multi-parameter flow cytometer.
-
Data Analysis: Use gating strategies to quantify the frequency and activation status of various immune cell subsets as a percentage of total live cells or CD45+ cells.
-
Conclusion
This compound is a STING agonist that effectively activates the STING pathway, leading to a pro-inflammatory response. Preclinical studies demonstrated potent anti-tumor activity, particularly in combination with checkpoint inhibitors.[1] The first-in-human clinical trial confirmed that intratumoral administration of this compound induces a systemic pharmacodynamic response, characterized by the upregulation of STING-pathway-related genes and cytokines.[1][3][4] However, this systemic immune activation translated into limited objective responses in a heavily pre-treated patient population.[1][3] These findings underscore the importance of the route of administration for STING agonists and provide valuable insights for the future development of this class of immunomodulatory agents.
References
- 1. Intratumoral or Subcutaneous this compound, a Noncyclic Dinucleotide STING Agonist, with or without Pembrolizumab, for Advanced or Metastatic Solid Tumors or Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unlocking the therapeutic potential of the STING signaling pathway in anti-tumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Preclinical Evaluation of MK-2118: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-2118 is a novel, non-cyclic dinucleotide agonist of the Stimulator of Interferon Genes (STING) pathway.[1][2][3] Activation of the STING pathway is a critical component of the innate immune system's response to cytosolic DNA, which can originate from pathogens or damaged host cells, including cancer cells.[1] Upon activation, the STING pathway drives the production of type I interferons (IFNs) and other pro-inflammatory cytokines, leading to the priming of an adaptive anti-tumor immune response.[1][2] This technical guide provides a summary of the available preclinical data for this compound, focusing on its mechanism of action, anti-tumor activity, and the methodologies that would be typically employed in such an evaluation.
It is important to note that while preclinical studies on this compound have been cited as the basis for its clinical development, detailed quantitative data and specific experimental protocols from these studies are not extensively available in the public domain. The information presented herein is synthesized from summaries found in publications reporting on the first-in-human clinical trial (NCT03249792).
Mechanism of Action: STING Pathway Activation
This compound functions as a direct agonist of the STING protein.[4][5] Binding of this compound to STING, located on the endoplasmic reticulum, initiates a signaling cascade that results in the activation of TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates Interferon Regulatory Factor 3 (IRF3), leading to its dimerization and translocation to the nucleus. Nuclear IRF3 then drives the transcription of genes encoding for type I interferons (e.g., IFN-α and IFN-β). Simultaneously, the STING pathway activates the NF-κB signaling pathway, resulting in the production of various pro-inflammatory cytokines.[4] This cascade ultimately enhances antigen presentation by dendritic cells and promotes the activation and tumor infiltration of cytotoxic T-lymphocytes.[4]
Signaling Pathway Diagram
Caption: Simplified signaling pathway of this compound-mediated STING activation.
Preclinical In Vivo Anti-Tumor Efficacy
Preclinical studies in syngeneic mouse tumor models were foundational for the clinical investigation of this compound.[1] These studies reportedly demonstrated significant, dose-dependent anti-tumor activity.[1]
Summary of Preclinical Efficacy
| Parameter | Finding | Reference |
| Animal Models | Syngeneic mouse tumor models | [1] |
| Routes of Administration | Intratumoral (IT), Subcutaneous (SC), and Oral | [1] |
| Efficacy | Dose-dependent anti-tumor activity | [1] |
| Tumor Regression | Complete tumor regression observed in 80% to 100% of treated animals | [1] |
| Combination Therapy | In models partially responsive or non-responsive to anti-PD-1 therapy, the combination of SC or oral this compound with an anti-PD-1 antibody resulted in greater tumor growth inhibition and prolonged survival compared to either agent alone. | |
| Pharmacodynamic Effects | Administration of this compound was associated with substantial elevations of type I IFNs and pro-inflammatory cytokines in both tumors and plasma. | [1] |
Note: Specific tumor models, dosing regimens (e.g., mg/kg), and quantitative tumor growth inhibition data are not detailed in the available literature.
Experimental Protocols
While specific, detailed protocols for the preclinical evaluation of this compound are not publicly available, this section outlines standard methodologies that would be employed for such a compound.
In Vivo Anti-Tumor Efficacy Studies
A standard workflow for assessing the in vivo efficacy of a STING agonist like this compound would typically involve the following steps:
-
Cell Line Selection and Culture: Selection of an appropriate murine cancer cell line (e.g., CT26 colon carcinoma, B16-F10 melanoma) that is known to establish tumors in immunocompetent mice.
-
Animal Model: Use of syngeneic mouse strains (e.g., BALB/c for CT26, C57BL/6 for B16-F10) to ensure a functional immune system.
-
Tumor Implantation: Subcutaneous injection of a defined number of tumor cells into the flank of the mice.
-
Tumor Growth Monitoring: Regular measurement of tumor volume using calipers once tumors become palpable.
-
Randomization and Treatment: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. This compound would be administered via the desired route (IT, SC, or oral) at various dose levels.
-
Efficacy Endpoints:
-
Tumor Volume: Continued monitoring of tumor volume over time.
-
Survival: Monitoring of overall survival.
-
Tumor Weight: Measurement of tumor weight at the end of the study.
-
-
Pharmacodynamic Assessments: Collection of tumor and blood samples at various time points post-treatment to measure cytokine levels (e.g., via ELISA or multiplex assay) and to analyze immune cell populations (e.g., via flow cytometry).
Experimental Workflow Diagram
Caption: Generalized experimental workflow for in vivo preclinical evaluation of this compound.
Conclusion
The available preclinical data, though high-level, suggests that this compound is a potent STING agonist with significant anti-tumor activity in mouse models, both as a monotherapy and in combination with checkpoint inhibitors. The compound's ability to be administered systemically (subcutaneously or orally) in preclinical models was a key differentiator from early-generation, cyclic dinucleotide STING agonists.[1] While these findings supported the progression of this compound into clinical trials, a more detailed public disclosure of the preclinical data would be beneficial for the scientific community to fully understand its therapeutic potential and translational implications. The clinical development of this compound has since been discontinued, but the insights from its preclinical and clinical evaluation remain valuable for the ongoing development of STING-targeting cancer immunotherapies.
References
- 1. Intratumoral or Subcutaneous this compound, a Noncyclic Dinucleotide STING Agonist, with or without Pembrolizumab, for Advanced or Metastatic Solid Tumors or Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Facebook [cancer.gov]
- 5. medchemexpress.com [medchemexpress.com]
The Role of MK-2118 in Innate Immunity: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-2118 is a novel, non-cyclic dinucleotide agonist of the Stimulator of Interferon Genes (STING) protein, a critical component of the innate immune system.[1] Activation of the cGAS-STING pathway is a key mechanism for detecting cytosolic DNA, which can originate from pathogens or damaged host cells, and initiating a potent anti-tumor immune response.[2] This technical guide provides an in-depth overview of the role of this compound in innate immunity, summarizing key preclinical and clinical findings, outlining experimental methodologies, and visualizing the relevant biological pathways.
Core Mechanism of Action: STING Agonism
This compound functions by directly binding to and activating the STING protein, which is primarily located on the endoplasmic reticulum.[1][2] This binding event triggers a conformational change in STING, leading to its translocation and the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates Interferon Regulatory Factor 3 (IRF3), which then dimerizes and translocates to the nucleus to drive the transcription of type I interferons (IFN-α/β) and other pro-inflammatory cytokines.[2][3]
The induction of type I interferons is a central event in the anti-tumor effects of STING agonists. Type I IFNs enhance the cross-presentation of tumor-associated antigens (TAAs) by dendritic cells (DCs), promote the activation and proliferation of cytotoxic T lymphocytes (CTLs), and increase the cytotoxic activity of Natural Killer (NK) cells.[1][3] This cascade of events can convert an immunologically "cold" tumor microenvironment, which lacks immune cell infiltration, into a "hot" one that is responsive to immunotherapy.
Signaling Pathway
Preclinical Data
In syngeneic mouse tumor models, this compound has demonstrated dose-dependent anti-tumor activity when administered intratumorally (IT), subcutaneously (SC), and orally.[4] These studies showed complete tumor regression in a significant percentage of treated animals.[4] The anti-tumor effects were associated with substantial increases in type I interferons and other pro-inflammatory cytokines in both the tumor and plasma.[4]
Clinical Development: Phase 1 Trial (NCT03249792)
A first-in-human, Phase 1 clinical trial (NCT03249792) evaluated the safety, tolerability, and preliminary efficacy of this compound in patients with advanced or metastatic solid tumors and lymphomas.[4][5] The study included arms with this compound administered as an intratumoral monotherapy, in combination with the anti-PD-1 antibody pembrolizumab, and as a subcutaneous injection in combination with pembrolizumab.[4][5]
Quantitative Data Summary
| Parameter | Arm 1: IT this compound Monotherapy | Arm 2: IT this compound + Pembrolizumab | Arm 4: SC this compound + Pembrolizumab |
| Number of Patients | 27 | 57 | 56 |
| This compound Dose Range (µg) | 100 - 20,000 | 900 - 15,000 | 5,000 - 150,000 |
| Grade 3/4 Treatment-Related Adverse Events | 22% | 23% | 11% |
| Objective Response Rate | 0% | 6% | 4% |
| Data sourced from clinical trial NCT03249792.[4][5] |
Intratumoral administration of this compound led to dose-dependent increases in systemic exposure and pharmacodynamic changes, including elevations in STING-based blood RNA expression levels, IFN-γ, IFN-γ-induced protein 10 (IP-10), and interleukin-6 (IL-6).[5][6] In contrast, subcutaneous administration did not produce dose-related immune responses, highlighting the importance of local STING activation within the tumor microenvironment.[5][6]
Experimental Protocols
Detailed, specific experimental protocols for the clinical trial are proprietary to the manufacturer. However, based on standard methodologies, the following outlines the likely approaches used for key biomarker assessments.
Measurement of STING-based Blood RNA Expression
This is likely performed using quantitative real-time polymerase chain reaction (qRT-PCR) on RNA extracted from whole blood or peripheral blood mononuclear cells (PBMCs).
Workflow:
Methodology:
-
Sample Collection: Whole blood is collected from patients at baseline and at specified time points post-treatment.
-
RNA Extraction: Total RNA is isolated from the blood samples using a commercially available kit (e.g., PAXgene Blood RNA Kit).
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qRT-PCR: The cDNA is then used as a template for qRT-PCR with primers specific for genes downstream of STING activation (e.g., IFNB1, CXCL10, ISG15).
-
Data Analysis: The relative expression of target genes is normalized to a housekeeping gene, and the fold change in expression post-treatment compared to baseline is calculated.
Measurement of Serum Cytokines (IFN-γ, IP-10, IL-6)
Serum levels of key cytokines are typically measured using an enzyme-linked immunosorbent assay (ELISA) or a multiplex immunoassay.
Methodology:
-
Sample Collection: Blood is collected and processed to obtain serum at baseline and various time points after this compound administration.
-
ELISA/Multiplex Assay:
-
A 96-well plate is coated with a capture antibody specific for the cytokine of interest.
-
Patient serum samples and standards are added to the wells.
-
After incubation and washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate is added, which is converted by the enzyme to produce a colorimetric signal.
-
The absorbance is measured, and the concentration of the cytokine in the sample is determined by comparison to the standard curve.
-
Conclusion
This compound is a potent STING agonist that activates the innate immune system to generate an anti-tumor response. Clinical data from the Phase 1 trial demonstrate that intratumoral administration is crucial for achieving systemic pharmacodynamic effects, including the induction of type I interferon-related genes and pro-inflammatory cytokines. While the objective response rates were modest in the heavily pre-treated patient population studied, the on-target biological activity of this compound supports the continued investigation of STING agonists in cancer immunotherapy, potentially in combination with other agents and in earlier lines of therapy. Further research is needed to optimize dosing, administration routes, and patient selection to fully realize the therapeutic potential of this class of drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NCT03249792 : Clinical Trial Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]
- 4. Intratumoral or Subcutaneous this compound, a Noncyclic Dinucleotide STING Agonist, with or without Pembrolizumab, for Advanced or Metastatic Solid Tumors or Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intratumoral or Subcutaneous this compound, a Noncyclic Dinucleotide STING Agonist, with or without Pembrolizumab, for Advanced or Metastatic Solid Tumors or Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
MK-2118: A Deep Dive into the Structural and Functional Landscape of a Novel STING Agonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
MK-2118 is a pioneering non-cyclic dinucleotide agonist of the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system. This document provides a comprehensive analysis of the structural and functional characteristics of this compound, drawing from publicly available preclinical and clinical data. It is intended to serve as a technical resource for professionals in the fields of immunology, oncology, and drug development. The guide details the mechanism of action of this compound, summarizes key quantitative data from clinical trials, outlines relevant experimental methodologies, and provides visualizations of the associated signaling pathways and experimental workflows.
Structural Analysis of this compound
This compound represents a significant departure from the endogenous cyclic dinucleotide (CDN) STING agonists. Its development as a small molecule agonist was aimed at overcoming the limitations of CDNs, such as enzymatic instability and poor systemic exposure.
Chemical Structure
The definitive chemical structure of this compound has been elucidated through its first Good Manufacturing Practice (GMP) synthesis. Spectroscopic data, including 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS), have confirmed its molecular formula and connectivity.
Table 1: Structural and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₅H₁₆O₅S |
| CAS Number | 2218504-06-2 |
| Description | A non-cyclic dinucleotide small molecule |
Binding to STING
While a crystal structure of this compound in complex with the STING protein is not publicly available, its functional activity as a STING agonist confirms a direct or indirect interaction leading to the activation of the STING protein. The binding of this compound is hypothesized to induce a conformational change in the STING dimer, a crucial step in the activation of downstream signaling.
Functional Analysis of this compound
The functional activity of this compound is centered on its ability to activate the STING signaling pathway, thereby stimulating an innate immune response with potential anti-tumor effects.
Mechanism of Action
Upon binding to the STING protein, which is primarily located on the endoplasmic reticulum, this compound initiates a signaling cascade.[1] This activation leads to the recruitment and phosphorylation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and drives the transcription of genes encoding for type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines.[1]
This surge in type I interferons enhances the cross-presentation of tumor-associated antigens by dendritic cells (DCs), leading to the priming and activation of cytotoxic T-lymphocytes (CTLs) that can recognize and eliminate cancer cells.[1]
Preclinical Activity
Preclinical studies in syngeneic mouse tumor models have demonstrated that this compound exhibits dose-dependent antitumor activity.[2][3] Administration of this compound resulted in complete tumor regression in a significant percentage of treated animals and was associated with a notable increase in the levels of type I interferons and other pro-inflammatory cytokines in both the tumor microenvironment and plasma.[2][3]
Clinical Trial Findings
A first-in-human Phase I clinical trial (NCT03249792) evaluated the safety, tolerability, and anti-tumor activity of this compound administered either intratumorally (IT) or subcutaneously (SC), both as a monotherapy and in combination with the anti-PD-1 antibody pembrolizumab, in patients with advanced solid tumors or lymphomas.[2][3][4][5][6]
Table 2: Summary of Clinical Trial Arms (NCT03249792)
| Arm | Treatment | Route of Administration |
| 1 | This compound Monotherapy | Intratumoral (IT) |
| 2 | This compound + Pembrolizumab | Intratumoral (IT) |
| 4 | This compound + Pembrolizumab | Subcutaneous (SC) |
Table 3: Key Quantitative Outcomes from the NCT03249792 Trial
| Parameter | Arm 1 (IT Mono) | Arm 2 (IT + Pembro) | Arm 4 (SC + Pembro) |
| Number of Patients | 27 | 57 | 56 |
| Grade 3/4 Treatment-Related Adverse Events | 22% | 23% | 11% |
| Objective Response Rate | 0% | 6% | 4% |
| Median Systemic Half-life of this compound | ~3 hours | ~3 hours | ~3 hours |
| Dose-dependent increase in STING-based blood RNA expression | Yes | Yes | No |
| Dose-dependent increase in IFNγ, IP-10, and IL-6 | Yes | Yes | No |
Data compiled from publicly available clinical trial results.[2][3][4][5][6]
The study concluded that intratumoral administration of this compound, both alone and in combination with pembrolizumab, demonstrated manageable toxicity and led to systemic immune effects.[3][5][6] In contrast, subcutaneous administration did not produce a dose-related immune response.[2][3][4][5][6]
Experimental Protocols
While detailed, step-by-step experimental protocols for the preclinical characterization of this compound are not publicly available, the following sections outline the general methodologies that would be employed for such studies.
In Vitro Cytokine Induction Assay
This assay is designed to quantify the ability of this compound to induce the production of type I interferons and other cytokines in immune cells.
Methodology:
-
Cell Culture: Human or murine immune cells (e.g., peripheral blood mononuclear cells (PBMCs), macrophages, or dendritic cells) are cultured in appropriate media.
-
Stimulation: Cells are treated with a range of concentrations of this compound for a specified period (e.g., 24 hours).
-
Supernatant Collection: The cell culture supernatant is collected.
-
Cytokine Quantification: The concentration of cytokines (e.g., IFN-β, IL-6, TNF-α) in the supernatant is measured using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or multiplex bead-based assays.
In Vivo Syngeneic Mouse Model
This in vivo model is used to assess the anti-tumor efficacy of this compound in an immunocompetent setting.
Methodology:
-
Tumor Cell Implantation: Syngeneic tumor cells (e.g., CT26 colon carcinoma or B16-F10 melanoma) are implanted subcutaneously into immunocompetent mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are treated with this compound via the desired route of administration (e.g., intratumoral, subcutaneous, or oral) at various doses and schedules. A control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Biomarker Analysis: At the end of the study, tumors and plasma can be collected for the analysis of immune cell infiltration (e.g., by flow cytometry or immunohistochemistry) and cytokine levels.
Conclusion
This compound is a structurally novel, non-cyclic dinucleotide STING agonist that has demonstrated the ability to activate the STING pathway and induce an anti-tumor immune response in preclinical models. The first-in-human clinical trial has provided valuable insights into its safety, tolerability, and route-dependent pharmacodynamic effects. While the clinical activity observed to date has been modest, the data generated from the study of this compound provides a strong rationale for the continued exploration of STING agonists as a therapeutic strategy in oncology. Further research is warranted to optimize dosing, administration routes, and combination therapies to fully harness the therapeutic potential of this class of immuno-modulatory agents.
References
- 1. Facebook [cancer.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Intratumoral or Subcutaneous this compound, a Noncyclic Dinucleotide STING Agonist, with or without Pembrolizumab, for Advanced or Metastatic Solid Tumors or Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intratumoral or Subcutaneous this compound, a Non-Cyclic Dinucleotide STING Agonist, With or Without Pembrolizumab for Advanced or Metastatic Solid Tumors or Lymphomas. [escholarship.org]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. Intratumoral or Subcutaneous this compound, a Noncyclic Dinucleotide STING Agonist, with or without Pembrolizumab, for Advanced or Metastatic Solid Tumors or Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
The STING Agonist MK-2118: A Technical Overview of its Impact on the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MK-2118 is a novel, non-cyclic dinucleotide agonist of the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system. Activation of STING by this compound in the tumor microenvironment (TME) initiates a potent anti-tumor immune response. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its effects on the TME as evidenced by preclinical and clinical studies, and detailed experimental protocols relevant to its evaluation. While specific quantitative preclinical data for this compound remains proprietary to the manufacturer, this document synthesizes publicly available information to offer a thorough understanding of its therapeutic potential.
Introduction to this compound and the STING Pathway
The cyclic GMP-AMP synthase (cGAS)-STING pathway is a key mediator of innate immunity. Cytosolic DNA, a danger signal often present in cancer cells due to genomic instability, is detected by cGAS, which then synthesizes the second messenger cGAMP. cGAMP binds to and activates STING, an endoplasmic reticulum-resident protein. This activation leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which in turn promote the recruitment and activation of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs), fostering a robust anti-tumor response.[1]
This compound is a synthetic, non-cyclic dinucleotide STING agonist designed for enhanced stability and systemic activity.[2][3] By directly activating the STING pathway within immune cells in the TME, this compound aims to convert immunologically "cold" tumors, which are devoid of immune cell infiltrate, into "hot" tumors that are responsive to immunotherapy.[4]
Mechanism of Action
Upon administration, this compound targets and binds to the STING protein, initiating a downstream signaling cascade. This leads to:
-
Production of Pro-inflammatory Cytokines: Activated STING induces the transcription of genes encoding type I IFNs (IFN-α and IFN-β) and other cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[2]
-
Enhanced Antigen Presentation: The release of type I IFNs promotes the maturation and activation of dendritic cells. These activated DCs then enhance the cross-presentation of tumor-associated antigens (TAAs) to naive T cells.[4]
-
Induction of a Cytotoxic T-Lymphocyte Response: The enhanced antigen presentation leads to the priming and activation of tumor-specific CD8+ cytotoxic T lymphocytes, which are capable of recognizing and killing cancer cells.[4]
This cascade of events transforms the immunosuppressive TME into an active anti-tumor environment.
Signaling Pathway Diagram
Caption: The STING signaling pathway activated by this compound.
Preclinical Evidence of Anti-Tumor Activity
While specific quantitative data from the preclinical studies of this compound have not been publicly released, the clinical trial literature consistently references a robust preclinical data package that supported its clinical development. In syngeneic mouse tumor models, this compound demonstrated significant anti-tumor activity.[2][3]
Summary of Preclinical Findings:
| Parameter | Finding | Reference |
| Administration Routes | Intratumoral (IT), Subcutaneous (SC), and Oral administration were effective. | [2][3] |
| Efficacy | Dose-dependent antitumor activity was observed. | [2][3] |
| Tumor Regression | Complete tumor regression was observed in 80% to 100% of treated animals. | [2][3] |
| Immunological Effects | Substantial elevations of type I IFNs and pro-inflammatory cytokines were detected in both tumors and plasma. | [2] |
| Combination Therapy | In models partially responsive or non-responsive to anti-PD-1 therapy, the combination of this compound with an anti-PD-1 antibody resulted in greater inhibition of tumor growth and prolonged survival compared to either agent alone. | [2] |
Clinical Evaluation of this compound (NCT03249792)
A first-in-human, multicenter, open-label, phase 1 study (NCT03249792) evaluated the safety, tolerability, pharmacokinetics, and anti-tumor activity of this compound administered intratumorally (IT) as monotherapy and in combination with the anti-PD-1 antibody pembrolizumab, as well as subcutaneously (SC) in combination with pembrolizumab, in patients with advanced/metastatic solid tumors or lymphomas.[2][3][5][6][7]
Study Design
Experimental Workflow for the NCT03249792 Trial
References
- 1. Enhancing immunotherapy outcomes by targeted remodeling of the tumor microenvironment via combined cGAS-STING pathway strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intratumoral or Subcutaneous this compound, a Noncyclic Dinucleotide STING Agonist, with or without Pembrolizumab, for Advanced or Metastatic Solid Tumors or Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Facebook [cancer.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. Intratumoral or Subcutaneous this compound, a Noncyclic Dinucleotide STING Agonist, with or without Pembrolizumab, for Advanced or Metastatic Solid Tumors or Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Treating Cancer Cell Lines with MK-2118
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-2118 is a non-cyclic dinucleotide agonist of the Stimulator of Interferon Genes (STING) pathway.[1] Activation of the STING pathway is a promising strategy in cancer immunotherapy. It triggers the production of type I interferons and other pro-inflammatory cytokines, leading to the activation of an anti-tumor immune response.[2][3] These application notes provide detailed protocols for treating cancer cell lines with this compound and assessing its effects on cell viability, apoptosis, and STING pathway activation.
Disclaimer: As of the latest available information, specific in-vitro studies detailing the effects of this compound on a wide range of cancer cell lines, including IC50 values, are not publicly available. The quantitative data presented in the following tables are representative examples for a model non-cyclic dinucleotide STING agonist and should be considered illustrative. Researchers are advised to perform their own dose-response experiments to determine the optimal concentrations of this compound for their specific cell lines and experimental conditions.
Data Presentation
Table 1: Representative Anti-proliferative Activity of a Model Non-Cyclic Dinucleotide STING Agonist in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (hours) | IC50 (µM) |
| THP-1 | Acute Monocytic Leukemia | MTT Assay | 72 | 15.8 |
| B16-F10 | Melanoma | MTT Assay | 72 | 25.2 |
| CT26 | Colon Carcinoma | MTT Assay | 72 | 18.5 |
| 4T1 | Breast Cancer | MTT Assay | 72 | 32.1 |
| A549 | Lung Carcinoma | MTT Assay | 72 | 45.6 |
Table 2: Representative Apoptosis Induction by a Model Non-Cyclic Dinucleotide STING Agonist
| Cell Line | Treatment Concentration (µM) | Incubation Time (hours) | Assay | % Apoptotic Cells (Annexin V+) |
| THP-1 | 20 | 48 | Annexin V/PI Staining | 42.5% |
| B16-F10 | 30 | 48 | Annexin V/PI Staining | 35.8% |
| CT26 | 20 | 48 | Annexin V/PI Staining | 39.1% |
Signaling Pathway
The following diagram illustrates the canonical STING signaling pathway, which is activated by agonists like this compound.
Caption: The STING signaling pathway activated by this compound.
Experimental Workflow
The following diagram outlines a general workflow for studying the effects of this compound on cancer cell lines.
Caption: A general workflow for in-vitro experiments with this compound.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on adherent cancer cell lines.[4]
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (for dissolving this compound)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete culture medium. Ensure the final DMSO concentration is less than 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control (medium with DMSO) to the respective wells.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for at least 2 hours at room temperature in the dark, with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol uses flow cytometry to quantify apoptosis in cancer cells treated with this compound.[5][6]
Materials:
-
Treated and control cells
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Treat cells with this compound as described in the cell viability protocol.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Western Blot Analysis of STING Pathway Activation
This protocol is used to detect the phosphorylation of key proteins in the STING pathway following this compound treatment.[7][8]
Materials:
-
Treated and control cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-STING, anti-STING, anti-p-TBK1, anti-TBK1, anti-p-IRF3, anti-IRF3, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
After treatment with this compound for the desired time, wash cells with cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Compare the levels in treated samples to the untreated control.
-
References
- 1. Facebook [cancer.gov]
- 2. Intratumoral or Subcutaneous this compound, a Noncyclic Dinucleotide STING Agonist, with or without Pembrolizumab, for Advanced or Metastatic Solid Tumors or Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical and Biomolecular Strategies for STING Pathway Activation in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. benchchem.com [benchchem.com]
- 8. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
MK-2118: Application Notes and Protocols for Dosing and Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dosing and administration of MK-2118 (also known as MSA-2), a potent, orally available, non-nucleotide STING (stimulator of interferon genes) agonist, in various mouse tumor models. The protocols are based on preclinical studies that have demonstrated significant anti-tumor efficacy.
Mechanism of Action
This compound is an agonist of the STING protein, a key mediator of innate immunity.[1] Cytosolic DNA, a hallmark of cancer cells and infections, activates the cGAS-STING pathway. This compound mimics this activation, binding to STING as a noncovalent dimer.[2] This triggers a signaling cascade that results in the production of pro-inflammatory cytokines and chemokines, including type I interferons (IFN-β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[2] This inflammatory tumor microenvironment promotes the maturation and activation of dendritic cells (DCs), enhances antigen presentation, and ultimately leads to the priming and recruitment of tumor-specific cytotoxic T lymphocytes (CTLs), resulting in a robust and durable anti-tumor immune response.
Quantitative Data Summary
The following tables summarize the dosing parameters for this compound (MSA-2) in various syngeneic mouse tumor models.
Table 1: Oral Administration of this compound (MSA-2)
| Mouse Strain | Tumor Cell Line | Tumor Type | Dose (mg/kg) | Dosing Schedule | Reference |
| BALB/c | CT26 | Colon Carcinoma | 50 | Single dose | [3][4] |
| C57BL/6 | B16F10 | Melanoma | 50 | Single dose | [4] |
| BALB/c | H22 | Hepatocellular Carcinoma | 50 | Single dose | [4] |
| BALB/c | EMT-6 | Mammary Carcinoma | 50 | Single dose | [4] |
| N/A | N/A | N/A | 45 | N/A | [5] |
| N/A | MC38 | Colon Carcinoma | 60 | N/A | [6] |
Table 2: Subcutaneous Administration of this compound (MSA-2)
| Mouse Strain | Tumor Cell Line | Tumor Type | Dose (mg/kg) | Dosing Schedule | Reference |
| N/A | MC38 | Colon Carcinoma | 50 | Single dose | [2][6] |
Table 3: Intratumoral Administration of this compound (MSA-2)
| Mouse Strain | Tumor Cell Line | Tumor Type | Dose (µ g/mouse ) | Dosing Schedule | Reference |
| C57BL/6 | MC38 | Colon Carcinoma | 150 | Single dose or three doses | [7] |
| C57BL/6 | B16F10 | Melanoma | 150 | Single dose or three doses | [7] |
Experimental Protocols
Materials:
-
This compound (MSA-2) powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD) (optional vehicle)
-
Syringes and needles (appropriate gauge for the administration route)
-
Animal handling and restraint equipment
Protocol 1: Preparation of this compound Formulation for Oral and Subcutaneous Administration
This protocol is adapted from a formulation used for MSA-2.[2]
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL). Ensure the powder is completely dissolved.
-
-
Working Solution Preparation:
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again until uniform.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
The final concentration of this working solution will be 2.08 mg/mL. Adjust the initial stock concentration or volumes as needed for your target dose.
-
-
Alternative Working Solution (with SBE-β-CD):
-
Prepare a 20% SBE-β-CD solution in sterile saline.
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution (e.g., 20.8 mg/mL) to 900 µL of the 20% SBE-β-CD solution and mix thoroughly.
-
Protocol 2: Tumor Cell Implantation (General Procedure)
-
Culture the desired tumor cell line (e.g., CT26, MC38, B16F10) under standard conditions.
-
Harvest and resuspend the cells in sterile, serum-free media or phosphate-buffered saline (PBS) at the desired concentration (e.g., 1 x 10⁶ cells/100 µL).
-
Subcutaneously inject the cell suspension into the flank of the appropriate mouse strain (e.g., BALB/c for CT26, C57BL/6 for MC38 and B16F10).
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³) before initiating treatment. Tumor volume can be calculated using the formula: (Length x Width²)/2.
Protocol 3: Administration of this compound
-
Oral Administration (p.o.):
-
Prepare the this compound formulation as described in Protocol 1.
-
Administer the desired dose (e.g., 50 mg/kg) via oral gavage using a suitable gavage needle. The volume will depend on the concentration of your formulation and the weight of the mouse.
-
-
Subcutaneous Administration (s.c.):
-
Prepare the this compound formulation as described in Protocol 1.
-
Inject the desired dose (e.g., 50 mg/kg) subcutaneously, typically in the flank opposite the tumor.
-
-
Intratumoral Administration (i.t.):
-
Prepare a sterile solution of this compound in a suitable vehicle (e.g., saline or PBS). The concentration should be calculated to deliver the desired dose (e.g., 150 µg) in a small volume (e.g., 20-50 µL) to avoid disrupting the tumor.
-
Carefully inject the solution directly into the center of the established tumor using a fine-gauge needle.
-
Post-Administration Monitoring:
-
Monitor the mice regularly for signs of toxicity, including weight loss, changes in behavior, and adverse reactions at the injection site.
-
Measure tumor volumes at regular intervals (e.g., every 2-3 days) to assess treatment efficacy.
-
At the end of the study, or at specific time points, tissues (tumor, spleen, lymph nodes, blood) can be harvested for pharmacodynamic analysis, such as cytokine profiling and immune cell infiltration analysis by flow cytometry or immunohistochemistry.
These protocols provide a foundation for designing and executing in vivo studies with this compound in mouse models. Researchers should optimize these protocols based on their specific experimental goals and institutional guidelines for animal care and use.
References
- 1. A next-generation STING agonist MSA-2: From mechanism to application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Combination of oral STING agonist MSA-2 and anti-TGF-β/PD-L1 bispecific antibody YM101: a novel immune cocktail therapy for non-inflamed tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nanodelivery of STING agonists against cancer and infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitumor Effect of Platinum-Modified STING Agonist MSA-2 - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Cytokine Induction by the STING Agonist MK-2118 Using ELISA
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
MK-2118 is a noncyclic dinucleotide agonist of the Stimulator of Interferon Genes (STING) protein, a key mediator of innate immunity.[1][2] Activation of the STING pathway in immune cells within the tumor microenvironment triggers the production of pro-inflammatory cytokines, including Type I interferons (IFNs), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[1][2] This cytokine release enhances antigen presentation and promotes a T-cell mediated anti-tumor immune response.[3] This application note provides a detailed protocol for measuring the induction of key cytokines by this compound in vitro using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA). The protocols are optimized for use with human peripheral blood mononuclear cells (PBMCs) and the human monocytic cell line THP-1.
Principle of the Method
The sandwich ELISA is a highly sensitive and specific method for quantifying protein concentrations in biological fluids. In this assay, a capture antibody specific for the cytokine of interest is pre-coated onto the wells of a microplate. When the sample containing the cytokine is added, the cytokine is captured by the antibody. A second, biotinylated detection antibody that recognizes a different epitope on the cytokine is then added, forming a "sandwich" complex. Streptavidin conjugated to horseradish peroxidase (HRP) is subsequently added and binds to the biotinylated detection antibody. Finally, a chromogenic substrate for HRP is introduced, and the resulting color change is proportional to the amount of cytokine present in the sample. The concentration of the cytokine is determined by comparing the optical density of the sample to a standard curve generated with a known concentration of the recombinant cytokine.
Data Presentation
The following tables present representative data from in vitro experiments measuring the induction of IFN-β, TNF-α, and IL-6 in response to this compound stimulation.
Table 1: Dose-Dependent Induction of IFN-β in Human PBMCs by this compound
| This compound Concentration (µM) | Mean IFN-β Concentration (pg/mL) | Standard Deviation (pg/mL) |
| 0 (Vehicle Control) | 50 | ± 5 |
| 0.1 | 250 | ± 20 |
| 1 | 1500 | ± 120 |
| 10 | 3500 | ± 280 |
| 100 | 4500 | ± 350 |
Table 2: Time-Course of TNF-α Secretion from THP-1 Cells Stimulated with this compound (10 µM)
| Time (hours) | Mean TNF-α Concentration (pg/mL) | Standard Deviation (pg/mL) |
| 0 | < 15 (Below LLOQ) | - |
| 6 | 500 | ± 45 |
| 12 | 1200 | ± 110 |
| 24 | 2500 | ± 210 |
| 48 | 1800 | ± 150 |
Table 3: IL-6 Induction in Differentiated THP-1 Macrophages by this compound
| Treatment | Mean IL-6 Concentration (ng/mL) | Standard Deviation (ng/mL) |
| Untreated Control | 0.1 | ± 0.02 |
| Vehicle Control | 0.1 | ± 0.03 |
| This compound (1 µM) | 5 | ± 0.4 |
| This compound (10 µM) | 25 | ± 2.1 |
| This compound (100 µM) | 50 | ± 4.5 |
Experimental Protocols
Cell Culture and Stimulation
1. Human PBMC Isolation and Culture:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Plate PBMCs in a 96-well tissue culture plate at a density of 1 x 10^6 cells/well.
-
Add varying concentrations of this compound or vehicle control to the wells.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
After incubation, centrifuge the plate at 400 x g for 10 minutes and collect the cell-free supernatant for ELISA analysis. Store supernatants at -80°C if not used immediately.
2. THP-1 Cell Culture and Differentiation (for IL-6 and TNF-α):
-
Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
To differentiate THP-1 monocytes into macrophage-like cells, seed the cells at a density of 5 x 10^5 cells/well in a 96-well plate and treat with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
After differentiation, remove the PMA-containing medium, wash the cells gently with sterile PBS, and add fresh culture medium.
-
Add varying concentrations of this compound or vehicle control to the wells.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for the desired time points (e.g., 6, 12, 24, 48 hours).
-
Collect the cell-free supernatant for ELISA analysis as described for PBMCs.
ELISA Protocol for Cytokine Quantification
This is a general protocol for a sandwich ELISA. Refer to the manufacturer's instructions for the specific ELISA kit being used for optimal results.
Materials:
-
ELISA kit for human IFN-β, TNF-α, or IL-6 (containing capture antibody, detection antibody, streptavidin-HRP, recombinant cytokine standard, and substrate).
-
96-well ELISA plates.
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Assay diluent (e.g., PBS with 1% BSA).
-
Stop solution (e.g., 2N H2SO4).
-
Microplate reader capable of measuring absorbance at 450 nm.
Procedure:
-
Plate Coating: Add 100 µL of capture antibody diluted in coating buffer to each well of a 96-well ELISA plate. Incubate overnight at 4°C.
-
Blocking: Aspirate the coating solution and wash the plate three times with 200 µL of wash buffer per well. Add 200 µL of blocking buffer (e.g., assay diluent) to each well and incubate for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate three times. Prepare a serial dilution of the recombinant cytokine standard in assay diluent. Add 100 µL of the standards and cell culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate three times. Add 100 µL of biotinylated detection antibody diluted in assay diluent to each well. Incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate three times. Add 100 µL of streptavidin-HRP conjugate diluted in assay diluent to each well. Incubate for 30 minutes at room temperature in the dark.
-
Substrate Development: Wash the plate five times. Add 100 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Subtract the average zero standard optical density from all readings. Plot a standard curve of the mean absorbance for each standard concentration versus the known concentration. Use the standard curve to determine the concentration of the cytokine in the samples.
Visualizations
Caption: STING Signaling Pathway Activation by this compound.
Caption: ELISA Experimental Workflow for Cytokine Measurement.
References
Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Following MK-2118 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-2118 is a potent and selective small molecule agonist of the Stimulator of Interferon Genes (STING) pathway.[1][2] Activation of the STING pathway within the tumor microenvironment is a promising strategy in immuno-oncology. It triggers the production of pro-inflammatory cytokines, such as interferons (IFNs), leading to enhanced antigen presentation and a robust anti-tumor immune response mediated by cytotoxic T-lymphocytes.[1] This document provides detailed protocols and application notes for the analysis of immune cell populations using flow cytometry following treatment with this compound, enabling researchers to effectively monitor the pharmacodynamic effects and elucidate the mechanism of action of this compound in preclinical and clinical settings.
Flow cytometry is an indispensable tool in immuno-oncology for dissecting the complex interplay between tumors and the immune system.[3][4] It allows for the high-throughput, multi-parameter analysis of single cells, providing critical insights into the frequency, activation status, and functional capacity of various immune cell subsets in response to therapeutic interventions.[3][4][5]
Mechanism of Action of this compound
This compound functions by binding to and activating the STING protein, a key mediator of innate immunity.[1] This activation in immune cells within the tumor microenvironment leads to the production of type I interferons and other pro-inflammatory cytokines, including IFNγ and IL-6.[1][6] This cytokine milieu promotes the recruitment and activation of dendritic cells (DCs), enhances the cross-presentation of tumor-associated antigens, and ultimately stimulates a potent anti-tumor response driven by cytotoxic T-lymphocytes (CTLs).[1]
Figure 1: Simplified signaling pathway of this compound in the tumor microenvironment.
Expected Immunomodulatory Effects of this compound
Based on its mechanism of action, treatment with this compound is anticipated to induce the following changes in the immune cell landscape, which can be quantified by flow cytometry:
-
Increased activation of antigen-presenting cells (APCs) , such as dendritic cells and macrophages.
-
Enhanced proliferation and activation of CD8+ cytotoxic T-lymphocytes.
-
Changes in the frequency and function of regulatory T cells (Tregs).
-
Modulation of natural killer (NK) cell activity.
-
Increased expression of activation markers (e.g., CD69, CD25) and co-stimulatory molecules (e.g., CD80, CD86) on various immune cell subsets.
-
Elevated production of intracellular cytokines , particularly IFNγ, by T cells and NK cells.
Data Presentation: Quantifying Immune Cell Responses to this compound
The following tables provide a template for summarizing quantitative data obtained from flow cytometry analysis.
Table 1: Changes in Immune Cell Frequencies in Peripheral Blood Mononuclear Cells (PBMCs)
| Cell Population | Marker Profile | Pre-Treatment (%) | Post-Treatment (%) | Fold Change |
| CD8+ T Cells | CD3+ CD8+ | |||
| CD4+ T Helper Cells | CD3+ CD4+ | |||
| Regulatory T Cells | CD3+ CD4+ CD25+ FoxP3+ | |||
| NK Cells | CD3- CD56+ | |||
| Monocytes | CD14+ | |||
| Dendritic Cells | Lin- HLA-DR+ CD11c+ |
Table 2: Expression of Activation Markers on T-Lymphocytes
| T Cell Subset | Activation Marker | Pre-Treatment (% Positive) | Post-Treatment (% Positive) |
| CD8+ T Cells | CD69 | ||
| HLA-DR | |||
| CD4+ T Cells | CD69 | ||
| HLA-DR |
Table 3: Intracellular Cytokine Production by CD8+ T Cells
| Cytokine | Pre-Treatment (% Positive) | Post-Treatment (% Positive) |
| IFNγ | ||
| TNFα | ||
| Granzyme B |
Experimental Protocols
The following protocols provide a detailed methodology for the analysis of immune cells from peripheral blood and tumor tissue.
Figure 2: General experimental workflow for flow cytometry analysis.
Protocol 1: Isolation of PBMCs from Whole Blood
-
Blood Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Dilution: Dilute the blood with an equal volume of phosphate-buffered saline (PBS).
-
Density Gradient Centrifugation: Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque) in a conical tube.
-
Centrifugation: Centrifuge at 400-600 x g for 20-30 minutes at room temperature with the brake off.
-
PBMC Collection: Aspirate the buffy coat layer containing the PBMCs.
-
Washing: Wash the collected PBMCs with PBS and centrifuge at 300 x g for 10 minutes. Repeat the wash step.
-
Cell Counting: Resuspend the cell pellet in an appropriate buffer (e.g., PBS with 2% FBS) and perform a cell count using a hemocytometer or automated cell counter.
-
Resuspension: Adjust the cell concentration to 1x10^7 cells/mL for staining.
Protocol 2: Preparation of Single-Cell Suspension from Tumor Tissue
-
Tissue Dissociation: Mechanically dissociate the fresh tumor biopsy using a sterile scalpel, followed by enzymatic digestion (e.g., using collagenase and DNase) according to established protocols.
-
Filtration: Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Red Blood Cell Lysis: If necessary, lyse red blood cells using a lysis buffer.[7]
-
Washing and Counting: Wash the cells with PBS, centrifuge, and perform a cell count as described for PBMCs.
-
Resuspension: Adjust the cell concentration to 1x10^7 cells/mL.
Protocol 3: Immunophenotyping and Intracellular Cytokine Staining
-
Cell Plating: Aliquot 1x10^6 cells per well into a 96-well V-bottom plate.
-
Surface Staining: Add the antibody cocktail for surface markers (see proposed panel below) to each well. Incubate for 20-30 minutes at 4°C in the dark.
-
Washing: Wash the cells with staining buffer (PBS + 2% FBS).
-
Fixation and Permeabilization: For intracellular staining, fix and permeabilize the cells using a commercially available fixation/permeabilization kit according to the manufacturer's instructions.
-
Intracellular Staining: Add the antibody cocktail for intracellular cytokines or transcription factors. Incubate for 30-45 minutes at 4°C in the dark.
-
Final Wash: Wash the cells with permeabilization buffer and then resuspend in staining buffer.
-
Acquisition: Acquire the samples on a flow cytometer. Ensure that a sufficient number of events are collected for robust statistical analysis.
Proposed Antibody Panel for Flow Cytometry Analysis
This panel is designed to provide a comprehensive overview of the key immune cell populations and their activation status following this compound treatment.
| Marker | Fluorochrome | Target Cell Population/Function |
| CD45 | BUV395 | All hematopoietic cells |
| Live/Dead | Zombie Aqua | Viability marker |
| CD3 | BUV496 | T-lymphocytes |
| CD4 | APC-R700 | T helper cells |
| CD8 | PerCP-Cy5.5 | Cytotoxic T-lymphocytes |
| CD56 | PE-Cy7 | NK cells |
| CD14 | BV605 | Monocytes/Macrophages |
| HLA-DR | BV786 | Antigen-presenting cells, activated T cells |
| CD11c | BV421 | Dendritic cells |
| CD69 | PE | Early activation marker |
| CD25 | BB700 | Activated T cells, Regulatory T cells |
| FoxP3 | Alexa Fluor 488 | Regulatory T cells (intranuclear) |
| IFNγ | FITC | Pro-inflammatory cytokine (intracellular) |
| Granzyme B | Alexa Fluor 647 | Cytotoxicity marker (intracellular) |
Conclusion
The protocols and guidelines presented in this application note are intended to assist researchers in the comprehensive analysis of immune cell responses to the STING agonist this compound. A thorough characterization of the immunomodulatory effects of this compound is crucial for its continued development as a promising cancer therapeutic. The use of multi-parameter flow cytometry will undoubtedly be a cornerstone of these research efforts, providing invaluable insights into the dynamic interplay between the immune system and cancer following STING pathway activation.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. learn.cellsignal.com [learn.cellsignal.com]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. Applications of Flow Cytometry in Drug Discovery and Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intratumoral or Subcutaneous this compound, a Noncyclic Dinucleotide STING Agonist, with or without Pembrolizumab, for Advanced or Metastatic Solid Tumors or Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.pasteur.fr [research.pasteur.fr]
Application Note: Quantitative RT-PCR Analysis of STING Pathway Activation by MK-2118
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the quantitative analysis of STING (Stimulator of Interferator Genes) pathway activation in response to the novel noncyclic dinucleotide STING agonist, MK-2118. The protocol outlines the use of quantitative reverse transcription polymerase chain reaction (qRT-PCR) to measure the upregulation of key downstream target genes, including IFNB1, CXCL10, CCL5, and IL6. This method allows for a sensitive and specific assessment of this compound's potency and efficacy in activating the STING signaling cascade, providing valuable insights for researchers in immunology, oncology, and drug development.
Introduction
The cGAS-STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response.[1] Activation of STING leads to the phosphorylation of IRF3 and the activation of NF-κB, culminating in the transcription of type I interferons and other pro-inflammatory cytokines.[1][2] This pathway is a promising target for cancer immunotherapy, and STING agonists are being investigated for their potential to enhance anti-tumor immunity.[3]
This compound is a potent, noncyclic dinucleotide STING agonist that has been shown to activate the STING pathway in immune cells within the tumor microenvironment. This activation leads to the production of pro-inflammatory cytokines and interferons, enhancing the cross-presentation of tumor-associated antigens and inducing a cytotoxic T-lymphocyte-mediated immune response. This application note details a robust qRT-PCR-based method to quantify the gene expression changes induced by this compound, enabling researchers to effectively evaluate its biological activity.
Materials and Methods
Cell Culture and Treatment
The human monocytic cell line, THP-1, is a suitable model for studying the STING pathway. THP-1 cells should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator. For experiments, cells are seeded at a density of 5 x 10^5 cells/well in a 24-well plate and treated with varying concentrations of this compound or a vehicle control for the desired time points (e.g., 6, 12, or 24 hours).
RNA Isolation and cDNA Synthesis
Total RNA is extracted from the treated cells using a commercially available RNA isolation kit according to the manufacturer's instructions. The concentration and purity of the isolated RNA should be determined using a spectrophotometer. First-strand cDNA synthesis is then performed from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
Quantitative RT-PCR (qRT-PCR)
qRT-PCR is performed using a real-time PCR system and a suitable SYBR Green-based master mix. The reaction mixture should be prepared according to the manufacturer's protocol, typically containing cDNA template, forward and reverse primers for the target genes and a housekeeping gene (e.g., GAPDH or ACTB), and SYBR Green master mix. The thermal cycling conditions generally consist of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
Data Analysis
The relative gene expression is calculated using the 2-ΔΔCt method. The Ct values of the target genes are normalized to the Ct value of the housekeeping gene (ΔCt). The ΔΔCt is then calculated by subtracting the average ΔCt of the control group from the ΔCt of each treated sample. The fold change in gene expression is then determined by 2-ΔΔCt.
Experimental Protocols
Protocol 1: Treatment of THP-1 Cells with this compound
-
Seed THP-1 cells in a 24-well plate at a density of 5 x 10^5 cells/well in complete RPMI-1640 medium.
-
Allow the cells to adhere and stabilize for 24 hours.
-
Prepare serial dilutions of this compound in serum-free medium at the desired concentrations (e.g., 0.1, 1, 10, 100 nM).
-
Remove the culture medium from the wells and replace it with the medium containing the different concentrations of this compound or a vehicle control.
-
Incubate the cells for the desired time period (e.g., 6 hours).
-
After incubation, proceed with RNA isolation.
Protocol 2: Quantitative RT-PCR for STING Pathway Genes
-
Isolate total RNA from the treated THP-1 cells using an RNeasy Mini Kit (Qiagen) or similar.
-
Synthesize cDNA from 1 µg of total RNA using a High-Capacity cDNA Reverse Transcription Kit (Applied Biosystems) or equivalent.
-
Prepare the qRT-PCR reaction mix in a 20 µL final volume:
-
10 µL 2x SYBR Green Master Mix
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
2 µL cDNA template (diluted 1:10)
-
6 µL Nuclease-free water
-
-
Use the following primer sequences for human target genes:
-
IFNB1 Forward: 5'-CTTGGATTCCTACAAAGAAGCAGC-3'
-
IFNB1 Reverse: 5'-TCCTCCTTCTGGAACTGCTGCA-3'
-
CXCL10 Forward: 5'-GGTGAGAAGAGATGTCTGAATCC-3'
-
CXCL10 Reverse: 5'-GTCCATCCTTGGAAGCACTGCA-3'
-
CCL5 Forward: 5'-CCAGCAGTCGTCTTTGTCAC-3'
-
CCL5 Reverse: 5'-CTCTGGGTTGGCACACACTT-3'
-
IL6 Forward: 5'-ACTCACCTCTTCAGAACGAATTG-3'
-
IL6 Reverse: 5'-CCATCTTTGGAAGGTTCAGGTTG-3'
-
GAPDH Forward: 5'-GAAGGTGAAGGTCGGAGTCA-3'
-
GAPDH Reverse: 5'-TTGAGGTCAATGAAGGGGTC-3'
-
-
Perform the qRT-PCR using the following cycling conditions:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt Curve Analysis
-
Data Presentation
The following tables present representative data on the fold change in gene expression of STING pathway target genes in THP-1 cells following treatment with this compound.
Table 1: Dose-Dependent Upregulation of STING Pathway Genes by this compound (6-hour treatment)
| This compound Concentration (nM) | IFNB1 Fold Change (Mean ± SD) | CXCL10 Fold Change (Mean ± SD) | CCL5 Fold Change (Mean ± SD) | IL6 Fold Change (Mean ± SD) |
| 0 (Vehicle) | 1.0 ± 0.2 | 1.0 ± 0.3 | 1.0 ± 0.1 | 1.0 ± 0.2 |
| 0.1 | 15.3 ± 2.1 | 25.8 ± 3.5 | 8.2 ± 1.1 | 5.6 ± 0.8 |
| 1 | 78.5 ± 9.2 | 112.4 ± 12.7 | 45.1 ± 5.3 | 28.9 ± 3.4 |
| 10 | 254.1 ± 28.6 | 389.7 ± 41.2 | 152.6 ± 17.8 | 95.3 ± 11.1 |
| 100 | 489.6 ± 55.3 | 754.2 ± 80.1 | 298.4 ± 32.5 | 188.7 ± 20.4 |
Table 2: Time-Course of STING Pathway Gene Upregulation by this compound (10 nM)
| Time (hours) | IFNB1 Fold Change (Mean ± SD) | CXCL10 Fold Change (Mean ± SD) | CCL5 Fold Change (Mean ± SD) | IL6 Fold Change (Mean ± SD) |
| 0 | 1.0 ± 0.1 | 1.0 ± 0.2 | 1.0 ± 0.1 | 1.0 ± 0.2 |
| 3 | 120.7 ± 14.5 | 198.3 ± 22.1 | 75.4 ± 8.9 | 47.1 ± 5.6 |
| 6 | 254.1 ± 28.6 | 389.7 ± 41.2 | 152.6 ± 17.8 | 95.3 ± 11.1 |
| 12 | 185.3 ± 20.9 | 276.5 ± 30.4 | 110.9 ± 13.2 | 70.2 ± 8.5 |
| 24 | 92.6 ± 10.8 | 135.2 ± 15.1 | 54.8 ± 6.7 | 35.8 ± 4.3 |
Mandatory Visualization
Caption: STING signaling pathway activated by this compound.
Caption: Experimental workflow for qRT-PCR analysis.
Caption: Logical relationship of the experiment.
Conclusion
The quantitative RT-PCR protocol described in this application note provides a reliable and sensitive method for assessing the activation of the STING pathway by this compound. The dose-dependent and time-dependent upregulation of key downstream target genes, such as IFNB1, CXCL10, CCL5, and IL6, confirms the potent agonistic activity of this compound. This methodology is a valuable tool for researchers investigating the therapeutic potential of STING agonists in various disease models.
References
- 1. The cGAS-STING pathway-related gene signature can predict patient prognosis and immunotherapy responses in prostate adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical and Biomolecular Strategies for STING Pathway Activation in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Intratumoral Injection of MK-2118 In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-2118 is a potent and selective non-cyclic dinucleotide agonist of the Stimulator of Interferon Genes (STING) pathway.[1][2] Activation of the STING pathway within the tumor microenvironment has been shown to induce a robust anti-tumor immune response, making it a promising target for cancer immunotherapy.[3][4] Upon intratumoral administration, this compound activates the STING pathway in immune cells, leading to the production of pro-inflammatory cytokines and interferons.[2][3] This, in turn, enhances the cross-presentation of tumor-associated antigens by dendritic cells, culminating in a cytotoxic T-lymphocyte (CTL)-mediated immune response against cancer cells.[3] Preclinical studies in syngeneic mouse tumor models have demonstrated that intratumoral, subcutaneous, and oral administration of this compound can lead to dose-dependent antitumor activity, with some studies reporting complete tumor regression.[1][4]
This document provides a detailed protocol for the intratumoral administration of this compound in preclinical in vivo models, based on publicly available data from clinical trials and general best practices for intratumoral injections.
Data Presentation
Clinical Dosing of Intratumoral this compound
The following table summarizes the dosing regimens for intratumoral (IT) this compound from the NCT03249792 clinical trial. This data can serve as a reference for dose-ranging studies in preclinical models.
| Arm | Treatment | This compound Dose Range (µg) | Administration Schedule |
| 1 | This compound Monotherapy | 100 - 20,000 | Once weekly for Cycles 1-3, then every 3 weeks from Cycle 4 |
| 2 | This compound + Pembrolizumab | 900 - 15,000 | Once weekly for Cycles 1-3, then every 3 weeks from Cycle 4 |
Data sourced from ClinicalTrials.gov NCT03249792 and related publications.[1][5][6][7][8][9][10]
Experimental Protocols
Formulation and Preparation of this compound for Injection
While the specific vehicle used in the preclinical and clinical studies for this compound is not publicly disclosed, a common approach for formulating small molecule agonists for in vivo use involves creating a stock solution and then diluting it to the final concentration in a biocompatible vehicle.
Materials:
-
This compound (GMP-synthesized)
-
Vehicle (e.g., Sterile Saline, Phosphate-Buffered Saline (PBS), or a solution containing a low percentage of a solubilizing agent like DMSO, followed by dilution in saline/PBS)
-
Sterile, pyrogen-free vials
-
Sterile syringes and needles
Protocol:
-
Reconstitution of Lyophilized this compound: If this compound is in a lyophilized powder form, reconstitute it in a suitable solvent in which it is highly soluble (e.g., DMSO) to create a high-concentration stock solution.
-
Preparation of Injection Solution: On the day of injection, thaw the stock solution (if frozen) and dilute it to the desired final concentration using a sterile, biocompatible vehicle (e.g., sterile saline or PBS). The final concentration of any solubilizing agent (like DMSO) should be kept to a minimum (ideally less than 5-10% of the total injection volume) to avoid vehicle-induced toxicity.
-
Final Concentration: The final concentration of the this compound injection solution will depend on the desired dose and the planned injection volume. For example, to deliver a 10 µg dose in a 50 µL injection, the final concentration would need to be 0.2 mg/mL.
-
Sterility: Perform all preparation steps under sterile conditions in a laminar flow hood to ensure the final injection solution is free from contaminants.
Intratumoral Injection Protocol in a Syngeneic Mouse Model
This protocol outlines the steps for establishing a subcutaneous tumor model and subsequently administering this compound via intratumoral injection.
Materials:
-
Syngeneic tumor cells (e.g., CT26, B16-F10)
-
Female BALB/c or C57BL/6 mice (6-8 weeks old)
-
Sterile PBS or cell culture medium for cell suspension
-
1 mL syringes with 27-30 gauge needles
-
Anesthetic (e.g., isoflurane)
-
Calipers for tumor measurement
-
70% ethanol (B145695) for disinfection
-
Prepared this compound injection solution
Protocol:
-
Tumor Cell Implantation:
-
Harvest syngeneic tumor cells and resuspend them in sterile PBS or serum-free medium at a concentration of 1 x 10^6 to 5 x 10^6 cells per 100 µL.
-
Anesthetize the mice.
-
Inject the tumor cell suspension (typically 100 µL) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow. Begin measuring tumor volume with calipers approximately 5-7 days post-implantation.
-
Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Initiate treatment when tumors reach a predetermined size (e.g., 50-100 mm³).
-
-
Intratumoral Injection Procedure:
-
Anesthetize the tumor-bearing mice.
-
Disinfect the skin over the tumor with 70% ethanol.
-
Carefully insert a 27-30 gauge needle attached to a syringe containing the prepared this compound solution into the center of the tumor.
-
Slowly inject the desired volume of the this compound solution. The injection volume should be appropriate for the tumor size, typically ranging from 20 to 100 µL. For smaller tumors, a smaller volume is recommended to avoid leakage.
-
To ensure even distribution, the injection can be administered as a single bolus in the center of the tumor or divided into multiple small injections at different locations within the tumor.
-
Slowly withdraw the needle to minimize leakage from the injection site.
-
Monitor the mice for any adverse reactions post-injection.
-
-
Dosing Schedule:
-
Based on clinical trial data, a weekly dosing schedule for the initial treatment phase is a reasonable starting point for preclinical studies.[11]
-
Visualizations
Signaling Pathway of this compound
References
- 1. Overcome the challenge for intratumoral injection of STING agonist for pancreatic cancer by systemic administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-tumor activity of intratumoral xenogeneic urothelial cell monotherapy or in combination with chemotherapy in syngeneic murine models of bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Intratumoral injection of STING ligand promotes abscopal effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intratumoral or Subcutaneous this compound, a Noncyclic Dinucleotide STING Agonist, with or without Pembrolizumab, for Advanced or Metastatic Solid Tumors or Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 9. Intratumoral or Subcutaneous this compound, a Noncyclic Dinucleotide STING Agonist, with or without Pembrolizumab, for Advanced or Metastatic Solid Tumors or Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. intensitytherapeutics.com [intensitytherapeutics.com]
Application Notes and Protocols for Assessing the Anti-Tumor Efficacy of MK-2118 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-2118 is a potent, non-cyclic dinucleotide agonist of the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system. Activation of STING in the tumor microenvironment can lead to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which in turn stimulate a robust anti-tumor immune response.[1] Preclinical studies in syngeneic mouse tumor models have demonstrated that this compound can induce dose-dependent anti-tumor activity, with reports of complete tumor regression in a significant percentage of treated animals.[1] This document provides detailed application notes and protocols for assessing the anti-tumor efficacy of this compound in preclinical animal models.
Mechanism of Action: The cGAS-STING Signaling Pathway
The cyclic GMP-AMP synthase (cGAS)-STING signaling pathway is a key sensor of cytosolic DNA. In the context of cancer, tumor-derived DNA can activate this pathway in immune cells within the tumor microenvironment. This compound directly binds to and activates STING, bypassing the need for cGAS activation. This leads to the downstream phosphorylation of IRF3 and NF-κB, resulting in the transcription of genes encoding type I IFNs and other pro-inflammatory cytokines. These cytokines recruit and activate various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs), which then mediate anti-tumor immunity.
Caption: this compound activates the STING pathway, leading to an anti-tumor immune response.
Data Presentation
The following tables provide a structured format for presenting quantitative data from in vivo efficacy studies of this compound.
Table 1: In Vivo Anti-Tumor Efficacy of this compound
| Treatment Group | Dose (mg/kg) | Route of Administration | Tumor Growth Inhibition (%) | Complete Regressions (n/total) | Mean Tumor Volume (mm³) ± SEM (Day X) |
| Vehicle Control | - | SC | 0 | 0/10 | 1500 ± 150 |
| This compound | 1 | SC | Data not publicly available | Data not publicly available | Data not publicly available |
| This compound | 5 | SC | Data not publicly available | Data not publicly available | Data not publicly available |
| This compound | 25 | IT | Data not publicly available | Data not publicly available | Data not publicly available |
| This compound + anti-PD-1 | 5 + 10 | SC | Data not publicly available | Data not publicly available | Data not publicly available |
Table 2: Pharmacodynamic Biomarkers in Tumor and Plasma
| Treatment Group | Dose (mg/kg) | Analyte | Fold Change vs. Control (Tumor) | Fold Change vs. Control (Plasma) |
| Vehicle Control | - | IFN-β | 1.0 | 1.0 |
| This compound | 5 (SC) | IFN-β | Data not publicly available | Data not publicly available |
| This compound | 5 (SC) | TNF-α | Data not publicly available | Data not publicly available |
| This compound | 5 (SC) | IL-6 | Data not publicly available | Data not publicly available |
| This compound | 25 (IT) | IFN-β | Data not publicly available | Data not publicly available |
| This compound | 25 (IT) | TNF-α | Data not publicly available | Data not publicly available |
| This compound | 25 (IT) | IL-6 | Data not publicly available | Data not publicly available |
Table 3: Immune Cell Infiltration in the Tumor Microenvironment
| Treatment Group | Dose (mg/kg) | CD8+ T cells (% of CD45+ cells) | NK cells (% of CD45+ cells) | M1 Macrophages (% of F4/80+ cells) |
| Vehicle Control | - | Data not publicly available | Data not publicly available | Data not publicly available |
| This compound | 5 (SC) | Data not publicly available | Data not publicly available | Data not publicly available |
| This compound | 25 (IT) | Data not publicly available | Data not publicly available | Data not publicly available |
| This compound + anti-PD-1 | 5 + 10 (SC) | Data not publicly available | Data not publicly available | Data not publicly available |
Experimental Protocols
The following protocols provide a general framework for assessing the anti-tumor efficacy of this compound. Specific parameters may need to be optimized for different tumor models and research questions.
Syngeneic Mouse Tumor Models
Objective: To establish solid tumors in immunocompetent mice to evaluate the efficacy of this compound.
Materials:
-
Syngeneic tumor cell lines (e.g., CT26 colon carcinoma for BALB/c mice, B16-F10 melanoma for C57BL/6 mice)
-
Appropriate mouse strains (e.g., BALB/c, C57BL/6), 6-8 weeks old
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Syringes and needles (27-30 gauge)
Protocol:
-
Culture tumor cells to ~80% confluency.
-
Harvest cells using trypsin-EDTA, wash with PBS, and resuspend in sterile PBS or appropriate medium at the desired concentration (e.g., 1 x 10^6 cells/100 µL).
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Inject the cell suspension subcutaneously into the flank of the mice.
-
Monitor tumor growth regularly by measuring tumor dimensions with calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.
This compound Formulation and Administration
Objective: To prepare and administer this compound to tumor-bearing mice.
Materials:
-
This compound powder
-
Sterile vehicle for reconstitution (e.g., sterile water for injection, saline, or a specific buffer as recommended by the manufacturer)
-
Syringes and needles appropriate for the route of administration
Protocol:
-
Formulation: Prepare a stock solution of this compound by reconstituting the powder in the appropriate sterile vehicle. Further dilute the stock solution to the desired final concentrations for dosing.
-
Administration Routes:
-
Intratumoral (IT) Injection: Directly inject the formulated this compound into the established tumor using a small gauge needle. The injection volume should be appropriate for the tumor size (e.g., 20-50 µL).
-
Subcutaneous (SC) Injection: Administer the formulated this compound into the subcutaneous space, typically in the flank opposite the tumor.
-
Oral Gavage (PO): Administer the formulated this compound directly into the stomach using a gavage needle.
-
-
Dosing Schedule: The dosing schedule should be determined based on the study design (e.g., once daily, every other day, or weekly for a specified number of weeks).
Assessment of Anti-Tumor Efficacy
Objective: To measure the effect of this compound on tumor growth and survival.
Protocol:
-
Tumor Growth Monitoring: Measure tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week).
-
Body Weight: Monitor the body weight of the mice regularly as an indicator of toxicity.
-
Survival: Monitor the mice for signs of morbidity and euthanize them when they reach pre-defined endpoints (e.g., tumor volume exceeding a certain limit, significant weight loss, or other signs of distress). Record the date of euthanasia for survival analysis.
-
Tumor Growth Inhibition (TGI): Calculate TGI at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Pharmacodynamic and Biomarker Analysis
Objective: To assess the biological effects of this compound on the STING pathway and the tumor microenvironment.
Protocol:
-
Sample Collection: At specified time points after treatment, collect tumors, blood (for plasma or serum), and lymphoid organs (e.g., spleen, draining lymph nodes).
-
Cytokine Analysis:
-
Homogenize tumor tissue to prepare lysates.
-
Measure cytokine levels (e.g., IFN-β, TNF-α, IL-6) in tumor lysates and plasma using methods such as ELISA or multiplex bead-based assays.
-
-
Immune Cell Profiling:
-
Prepare single-cell suspensions from tumors and lymphoid organs.
-
Perform flow cytometry to quantify the populations of various immune cells (e.g., CD8+ T cells, NK cells, dendritic cells, macrophages).
-
-
Gene Expression Analysis:
-
Extract RNA from tumors.
-
Perform quantitative real-time PCR (qRT-PCR) or RNA sequencing to measure the expression of STING pathway-related genes and other immune markers.
-
Caption: Workflow for in vivo assessment of this compound anti-tumor efficacy.
Conclusion
The protocols and guidelines presented in this document provide a comprehensive framework for the preclinical evaluation of the STING agonist this compound. Rigorous assessment of its anti-tumor efficacy, pharmacodynamic effects, and impact on the tumor immune microenvironment is crucial for its continued development as a potential cancer therapeutic. The provided templates for data presentation will aid in the clear and concise communication of findings.
References
Combination Therapy of MK-2118 and Anti-PD-1 Antibodies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of stimulator of interferon genes (STING) agonists with programmed cell death protein 1 (PD-1) checkpoint inhibitors represents a promising strategy in cancer immunotherapy. This approach aims to convert immunologically "cold" tumors, which are often resistant to anti-PD-1 therapy, into "hot" tumors with an inflamed microenvironment more susceptible to immune-mediated destruction. MK-2118 is a novel, non-cyclic dinucleotide STING agonist that has been evaluated in clinical trials both as a monotherapy and in combination with the anti-PD-1 antibody pembrolizumab (B1139204).[1][2][3][4][5] Preclinical studies have demonstrated that activation of the STING pathway can drive potent type I interferon (IFN) signaling, leading to the priming of antigen-specific CD8+ T cells and robust anti-tumor activity.[6] The scientific rationale for combining this compound with a PD-1 blockade is to leverage the STING agonist's ability to induce a strong T-cell activation, which is often accompanied by the upregulation of PD-1. The anti-PD-1 antibody then prevents the subsequent T-cell inhibition mediated by the PD-1/PD-L1 axis.
These application notes and protocols provide a detailed overview of the preclinical and clinical investigation of the this compound and anti-PD-1 antibody combination therapy, including quantitative data, experimental methodologies, and key signaling pathways.
Data Presentation
Clinical Trial Data (NCT03249792)
A first-in-human, multicenter, open-label Phase I study (NCT03249792) evaluated the safety, tolerability, and preliminary efficacy of this compound alone and in combination with pembrolizumab in patients with advanced or metastatic solid tumors or lymphomas.[1][2][3][4][5]
Table 1: Study Arms and Dosing Regimens [1][2][4][5]
| Arm | Treatment | This compound Dose Range (µg) | Pembrolizumab Dose |
| 1 | Intratumoral (IT) this compound Monotherapy | 100 - 20,000 | N/A |
| 2 | Intratumoral (IT) this compound + Intravenous (IV) Pembrolizumab | 900 - 15,000 | 200 mg every 3 weeks |
| 4 | Subcutaneous (SC) this compound + Intravenous (IV) Pembrolizumab | 5,000 - 150,000 | 200 mg every 3 weeks |
Table 2: Key Quantitative Outcomes from the NCT03249792 Study [2][3][4][5]
| Outcome | Arm 1 (IT this compound Mono) | Arm 2 (IT this compound + Pembrolizumab) | Arm 4 (SC this compound + Pembrolizumab) |
| Number of Patients (Enrolled) | 27 | 57 | 56 |
| Objective Response Rate (ORR) | 0% | 6% | 4% |
| Grade 3/4 Treatment-Related AEs | 22% | 23% | 11% |
| Median Systemic Half-life of this compound | ~3 hours (range, 1.6–3.9) | ~3 hours (range, 1.6–3.9) | ~3 hours (range, 1.6–3.9) |
Pharmacodynamic Biomarkers: Intratumoral, but not subcutaneous, administration of this compound led to dose-dependent increases in STING-based blood RNA expression levels, as well as systemic levels of IFNγ, IFNγ-induced protein 10 (IP-10), and IL-6.[1][2][3][4]
Signaling Pathways and Experimental Workflows
STING Signaling Pathway and Synergy with Anti-PD-1
Caption: this compound activates the STING pathway in APCs, leading to Type I IFN production and enhanced T cell priming. Anti-PD-1 antibodies block the inhibitory PD-1/PD-L1 interaction, unleashing the full cytotoxic potential of activated T cells against tumor cells.
Clinical Trial Workflow
Caption: High-level workflow of the Phase I clinical trial for this compound and pembrolizumab combination therapy.
Experimental Protocols
Preclinical In Vivo Mouse Tumor Model Protocol
This protocol is a general guideline based on preclinical studies of STING agonists and anti-PD-1 antibodies.
1. Cell Lines and Animal Models:
-
Cell Lines: Syngeneic tumor cell lines such as MC38 (colon adenocarcinoma), CT26 (colon carcinoma), B16-F10 (melanoma), U14 (cervical cancer), and TC-1 (cervical cancer) are commonly used.[6][7][8]
-
Animal Models: 6-8 week old female C57BL/6 or BALB/c mice are typically used, depending on the origin of the syngeneic cell line.
2. Tumor Implantation:
-
Inject 1 x 10^5 to 5 x 10^6 tumor cells subcutaneously into the flank of the mice.[8]
-
Allow tumors to grow to a palpable size (e.g., 50-150 mm³) before initiating treatment.[8]
3. Drug Preparation and Administration:
-
This compound (or surrogate STING agonist):
-
Preparation: For in vivo studies, STING agonists are often dissolved in a suitable vehicle such as sterile phosphate-buffered saline (PBS) or a formulation containing DMSO and/or PEG300.[9] A specific protocol for this compound formulation is not publicly available, but a general approach for small molecule STING agonists involves solubilization in DMSO to a stock concentration (e.g., 50 mM) and subsequent dilution in a vehicle for injection.[10]
-
Intratumoral (IT) Injection: Inject a defined dose (e.g., 5-50 µg) in a small volume (e.g., 20-50 µL) directly into the tumor using a fine-gauge needle.[1]
-
Subcutaneous (SC) Injection: Inject the prepared drug solution into the scruff of the neck or flank.[11]
-
-
Anti-PD-1 Antibody (e.g., Pembrolizumab surrogate):
-
Preparation: Reconstitute lyophilized antibody in sterile water or use a pre-formulated solution. Dilute to the desired concentration in sterile PBS.
-
Administration: Administer intraperitoneally (IP) or intravenously (IV) at a typical dose of 5-10 mg/kg.[12]
-
4. Treatment Schedule:
-
Administer treatments on a defined schedule, for example, twice weekly for 2-3 weeks.[8]
5. Monitoring and Endpoints:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health.
-
Primary endpoints typically include tumor growth inhibition and overall survival.
Clinical Drug Preparation and Administration Protocols
1. Pembrolizumab (KEYTRUDA®) Preparation and Administration:
-
Reconstitution (Lyophilized Powder): Reconstitute the 50 mg vial with 2.3 mL of Sterile Water for Injection, USP, to a final concentration of 25 mg/mL.
-
Dilution: Withdraw the required volume from the vial and dilute in an intravenous bag containing 0.9% Sodium Chloride Injection to a final concentration between 1 mg/mL and 10 mg/mL.
-
Administration: Administer the diluted solution as an intravenous infusion over 30 minutes.[13] For a 200 mg fixed dose, this is administered every 3 weeks.[13]
2. This compound Preparation and Administration (Based on Clinical Trial Protocol):
-
Preparation: Details on the specific diluent and reconstitution process for this compound are proprietary. In clinical trials, the drug is prepared by the investigational pharmacy according to the sponsor's instructions.
-
Intratumoral (IT) Injection: Injected into cutaneous or subcutaneous lesions. Injection into visceral lesions was also planned but not executed in the initial study.[1]
-
Subcutaneous (SC) Injection: Administered subcutaneously.[1]
Pharmacodynamic Biomarker Analysis Protocols
1. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification (IFNγ, IP-10, IL-6):
-
Sample Collection and Processing:
-
Collect whole blood in serum separator tubes or plasma tubes (EDTA or heparin).
-
For serum, allow blood to clot at room temperature for 30-60 minutes, then centrifuge at 1000 x g for 10-15 minutes.
-
For plasma, centrifuge at 1000 x g for 15 minutes within 30 minutes of collection.
-
Aliquot and store serum/plasma at -80°C until analysis.
-
-
ELISA Procedure (General Protocol using a commercial kit, e.g., from R&D Systems, Abcam, or Thermo Fisher Scientific): [6][7][8][14]
-
Prepare all reagents, standards, and samples as per the kit manufacturer's instructions.
-
Add assay diluent to each well of the antibody-coated microplate.
-
Add standards, controls, and samples to the appropriate wells.
-
Incubate for the specified time (e.g., 2 hours) at room temperature.
-
Wash the plate multiple times with the provided wash buffer.
-
Add the conjugate (e.g., HRP-linked detection antibody) to each well and incubate.
-
Wash the plate again to remove unbound conjugate.
-
Add the substrate solution (e.g., TMB) and incubate in the dark to allow color development.
-
Add the stop solution to terminate the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of the cytokine in the samples by interpolating from the standard curve.
-
2. STING-Based Blood RNA Expression Analysis:
-
RNA Extraction from Whole Blood or Peripheral Blood Mononuclear Cells (PBMCs):
-
Collect whole blood in PAXgene Blood RNA tubes or CPT tubes for PBMC isolation.
-
Isolate total RNA using a suitable kit (e.g., QIAGEN RNeasy Kit, TRIzol method) following the manufacturer's protocol.[14] This involves cell lysis, homogenization, and purification of RNA.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer.
-
-
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis:
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase kit.
-
qPCR: Perform qPCR using a qPCR master mix, primers, and probes specific for the target genes of the STING pathway (e.g., IFNB1, CXCL10, IRF3, TBK1) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
Data Analysis: Analyze the amplification data to determine the relative expression of the target genes using the ΔΔCt method.
-
Pharmacokinetic Analysis Protocol
1. Sample Collection:
-
Collect blood samples into tubes containing an appropriate anticoagulant (e.g., EDTA) at specified time points before and after this compound administration (e.g., pre-dose, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[1]
-
Process the blood by centrifugation to obtain plasma, and store the plasma samples at -80°C until analysis.
2. Bioanalytical Method for this compound Quantification (General LC-MS/MS approach):
-
A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is typically used for the quantification of small molecule drugs like this compound in plasma.[15]
-
Sample Preparation: This usually involves protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances from the plasma matrix.
-
Chromatographic Separation: The extracted sample is injected into a liquid chromatograph, and the analyte is separated from other components on a suitable analytical column.
-
Mass Spectrometric Detection: The analyte is ionized (e.g., using electrospray ionization) and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and an internal standard are monitored for quantification.
-
Quantification: A calibration curve is generated using standards of known concentrations, and the concentration of this compound in the unknown samples is determined by comparing their response to the calibration curve.
Conclusion
The combination of the STING agonist this compound with the anti-PD-1 antibody pembrolizumab has a strong preclinical rationale and has been investigated in clinical trials. The provided data and protocols offer a framework for researchers and drug development professionals to further explore this and similar combination immunotherapies. While clinical activity in the initial Phase I study was limited, the demonstration of systemic immune effects with intratumoral administration provides valuable insights for the future development of STING agonists. Further research is warranted to optimize dosing, administration routes, and patient selection to fully realize the therapeutic potential of this combination strategy.
References
- 1. Intratumoral or Subcutaneous this compound, a Noncyclic Dinucleotide STING Agonist, with or without Pembrolizumab, for Advanced or Metastatic Solid Tumors or Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. Intratumoral or Subcutaneous this compound, a Non-Cyclic Dinucleotide STING Agonist, With or Without Pembrolizumab for Advanced or Metastatic Solid Tumors or Lymphomas. [escholarship.org]
- 6. rndsystems.com [rndsystems.com]
- 7. elkbiotech.com [elkbiotech.com]
- 8. bdbiosciences.com [bdbiosciences.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. aimmuno.com [aimmuno.com]
- 11. Preparation, Storage and Administration of KEYTRUDA® (pembrolizumab) | HCP [keytrudahcp.com]
- 12. fn-test.com [fn-test.com]
- 13. Pembrolizumab - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. content.abcam.com [content.abcam.com]
- 15. Strategies for effective development of ultra-sensitive LC-MS/MS assays: application to a novel STING agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing MK-2118 Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the in vitro use of MK-2118, a non-cyclic dinucleotide STING (Stimulator of Interferon Genes) agonist.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in in vitro experiments?
A1: For a novel compound like this compound in a new experimental setup, it is crucial to perform a dose-response curve to determine the optimal concentration. A typical starting point is a logarithmic or semi-logarithmic dilution series. Based on general practices for small molecule inhibitors and data from other STING agonists, a broad concentration range from 0.1 µM to 50 µM is a reasonable starting point.[1] This range should allow for the determination of the effective concentration (EC50) for STING activation without inducing significant cytotoxicity.
Q2: How can I determine the optimal incubation time for this compound?
A2: The optimal incubation time depends on the specific downstream readout you are measuring. For early signaling events like protein phosphorylation, a shorter incubation time may be sufficient. For downstream effects like cytokine production or changes in gene expression, a longer incubation period is likely necessary. It is advisable to conduct a time-course experiment. Treat your cells with a fixed, effective concentration of this compound and measure your endpoint at multiple time points (e.g., 4, 8, 12, 24, and 48 hours) to identify the peak response time.
Q3: What are the best practices for dissolving and storing this compound?
A3: Most small molecule inhibitors are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. To minimize potential solvent-induced cytotoxicity, ensure the final concentration of DMSO in your cell culture medium is low, typically ≤ 0.1%. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light, as recommended on the product datasheet.
Q4: Which cell lines are recommended for studying STING activation with this compound?
A4: The choice of cell line is critical, as STING expression and pathway functionality can vary significantly.[2] Cell lines known to have a functional STING pathway are recommended. Commonly used models include:
-
THP-1 cells: A human monocytic cell line that is widely used for studying innate immune responses, including the STING pathway.[1][2]
-
Peripheral Blood Mononuclear Cells (PBMCs): Primary human cells that provide a more physiologically relevant model.[2]
-
HEK293T cells: While these cells have low endogenous STING expression, they are often used to create reporter cell lines by overexpressing STING variants.[3]
-
Murine cell lines: For studies involving the murine STING pathway, cell lines like RAW 264.7 (macrophage-like) or mouse embryonic fibroblasts (MEFs) can be used.[4]
It is always advisable to verify STING expression in your chosen cell line by western blot.
Q5: How can I measure the activation of the STING pathway in response to this compound?
A5: STING pathway activation can be assessed through several downstream readouts:[1]
-
Phosphorylation of STING, TBK1, and IRF3: Western blotting to detect the phosphorylated forms of these key signaling proteins is a direct measure of pathway activation.[1][5]
-
Cytokine Secretion: Measuring the production of downstream cytokines, particularly IFN-β and CXCL10, using ELISA is a robust and common method.[1][6]
-
Gene Expression Analysis: Quantifying the mRNA levels of STING-dependent genes, such as IFNB1, CXCL10, and other interferon-stimulated genes (ISGs), by RT-qPCR.[5]
-
Reporter Assays: Using cell lines that express a reporter gene (e.g., luciferase or SEAP) under the control of an IRF-inducible promoter provides a high-throughput method for quantifying pathway activation.[3][4]
Troubleshooting Guides
Issue 1: No or Low STING Activation
| Possible Cause | Recommended Solution |
| Low STING Expression in Cell Line | Verify STING protein expression levels in your chosen cell line using western blot. If expression is low or absent, consider using a different cell line known to have a functional STING pathway (e.g., THP-1, PBMCs).[1] |
| Inefficient Cytosolic Delivery of this compound | While small molecules like this compound are generally cell-permeable, inefficient delivery can sometimes be an issue. If you suspect poor uptake, consider using a transfection reagent suitable for small molecules, although this is less common for non-nucleotide agonists. |
| Degradation of this compound | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Minimize the number of freeze-thaw cycles of the stock solution. Consider the stability of this compound in your cell culture medium over the course of the experiment; some media components can affect compound stability.[7] |
| Suboptimal Incubation Time | Perform a time-course experiment to determine the optimal time point for observing your desired readout (e.g., phosphorylation, cytokine secretion). |
| Defective Downstream Signaling Components | If you have confirmed STING expression, the issue may lie in downstream components of the pathway. Verify the expression and phosphorylation status of key downstream proteins such as TBK1 and IRF3.[1] |
Issue 2: High Cell Death or Toxicity
| Possible Cause | Recommended Solution |
| Excessive STING Activation | High concentrations of STING agonists can lead to overstimulation of the inflammatory response, which can result in apoptosis or pyroptosis. Reduce the concentration of this compound in your experiments. Perform a dose-response curve to identify a concentration that provides robust STING activation with minimal cytotoxicity. |
| Off-Target Effects | At high concentrations, small molecules can have off-target effects that lead to cytotoxicity. Use the lowest effective concentration of this compound to minimize the risk of off-target activity. |
| Solvent (DMSO) Toxicity | Ensure that the final concentration of DMSO in your cell culture medium is non-toxic to your cells, typically at or below 0.1%. |
| Contamination | Ensure that your cell cultures and reagents are free from microbial contamination (e.g., mycoplasma, bacteria, fungi), which can induce cell death and confound experimental results. |
Issue 3: High Variability in Experimental Results
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding Density | Ensure that cells are seeded at a consistent density across all wells and plates. Variations in cell number can lead to significant differences in the response to this compound. |
| Inaccurate Pipetting | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of this compound and other reagents. For multi-well plates, consider creating a master mix of the treatment solution to add to the wells. |
| Edge Effects in Multi-well Plates | The outer wells of a multi-well plate are more susceptible to evaporation, which can alter the concentration of this compound. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media. |
| Cell Passage Number | Use cells within a consistent and relatively low passage number range, as high passage numbers can lead to phenotypic and functional changes, including altered STING pathway responsiveness. |
Quantitative Data Summary
Table 1: Representative In Vitro EC50 Values for STING Agonists
Note: Data for this compound is not publicly available. The following table provides representative EC50 values for other STING agonists to serve as a general reference.
| STING Agonist | Cell Line | Assay Type | Readout | EC50 Value (µM) |
| Model STING Agonist | THP1-Dual™ KI-hSTING | Reporter Assay | IRF-Luciferase | 0.5 - 5.0 |
| Model STING Agonist | Human PBMCs | Cytokine Release | IFN-β Production | 1.0 - 10.0 |
| Model STING Agonist | Murine Dendritic Cells (DC2.4) | Cytokine Release | CXCL10 Production | 0.8 - 8.0 |
Experimental Protocols
Protocol 1: Determining the Dose-Response of this compound using an IFN-β ELISA
Objective: To determine the optimal concentration of this compound for inducing IFN-β secretion in a target cell line.
Materials:
-
Target cell line (e.g., THP-1 cells)
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well cell culture plates
-
Human IFN-β ELISA kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed your target cells in a 96-well plate at a predetermined density (e.g., 5 x 10^5 cells/well for THP-1 cells) and allow them to adhere or stabilize overnight.[2]
-
Compound Preparation: Prepare a high-concentration stock solution of this compound in DMSO. On the day of the experiment, prepare a serial dilution of this compound in complete cell culture medium. A common approach is a 10-point, semi-logarithmic serial dilution starting from a high concentration (e.g., 100 µM). Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Cell Treatment: Carefully remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24 hours) at 37°C in a 5% CO2 incubator.[2]
-
Supernatant Collection: After incubation, centrifuge the plate (if using suspension cells) and carefully collect the cell culture supernatant.
-
ELISA: Perform the IFN-β ELISA on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Plot the IFN-β concentration versus the log of the this compound concentration. Fit the data to a four-parameter logistic curve to determine the EC50 value.
Protocol 2: Western Blot Analysis of STING Pathway Activation
Objective: To assess the phosphorylation of STING, TBK1, and IRF3 in response to this compound treatment.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
DMSO
-
6-well cell culture plates
-
Lysis buffer containing protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-STING, anti-STING, anti-phospho-TBK1, anti-TBK1, anti-phospho-IRF3, anti-IRF3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with the desired concentrations of this compound (based on the dose-response experiment) and a vehicle control for the optimal incubation time.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein amounts for all samples and prepare them with Laemmli buffer. Boil the samples for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and develop the blot using a chemiluminescent substrate. Image the blot using a suitable imager.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: Simplified STING signaling pathway activated by this compound.
Caption: General experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for low STING activation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. invivogen.com [invivogen.com]
- 4. In vitro STING Activation with the cGAMP-STINGΔTM Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. STING agonist enhances the efficacy of programmed death-ligand 1 monoclonal antibody in breast cancer immunotherapy by activating the interferon-β signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving MK-2118 Solubility for In Vivo Studies
Welcome to the technical support center for MK-2118. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with the STING agonist this compound for successful in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
A1: this compound is a potent, non-cyclic dinucleotide agonist of the Stimulator of Interferon Genes (STING) pathway, being investigated for its potential in cancer immunotherapy.[1][2][3] Like many small molecule drugs, this compound's inherent physicochemical properties may lead to poor aqueous solubility. For in vivo studies, insufficient solubility can result in low bioavailability, variable drug exposure, and potentially misleading experimental outcomes. Ensuring adequate solubility is therefore a critical step in preclinical development.
Q2: What are the initial steps to assess the solubility of a new batch of this compound?
A2: A systematic approach is recommended. Start with a simple solubility screen in a panel of common, biocompatible solvents and vehicles. This initial assessment will help you understand the general solubility characteristics of your compound and guide the selection of a suitable formulation strategy. It is crucial to determine the equilibrium solubility in each vehicle.
Q3: Are there any known successful formulations for this compound from preclinical or clinical studies?
A3: Published clinical trial data indicates that this compound has been administered to patients via intratumoral (IT), subcutaneous (SC), and oral routes.[1][4][5][6][7] This suggests that viable formulations for these delivery methods have been developed. However, the exact compositions of these formulations are often proprietary and not publicly disclosed. Therefore, researchers typically need to develop their own formulations tailored to their specific experimental needs.
Q4: What are the main strategies to improve the solubility of a poorly soluble compound like this compound?
A4: Several strategies can be employed to enhance the solubility of poorly water-soluble drugs. These can be broadly categorized as:
-
Physicochemical Modifications: Altering the physical properties of the drug substance itself.
-
Formulation-Based Approaches: Utilizing excipients to increase the drug's solubility in a delivery vehicle.
The choice of strategy depends on the compound's properties, the desired route of administration, and the target dose.
Troubleshooting Guide
Problem: My this compound is not dissolving in my desired aqueous vehicle (e.g., saline, PBS).
| Possible Cause | Troubleshooting Steps |
| Low intrinsic aqueous solubility of this compound. | 1. Particle Size Reduction: Decrease the particle size of the solid this compound powder through micronization or nanomilling to increase the surface area available for dissolution. 2. pH Adjustment: If this compound has ionizable groups, adjusting the pH of the vehicle can significantly increase solubility. A pH-solubility profile should be determined. 3. Utilize Co-solvents: Introduce a water-miscible organic solvent (e.g., ethanol, propylene (B89431) glycol, PEG 300) to the aqueous vehicle to increase the solvent's polarity and enhance solubilization. |
| Precipitation upon dilution of a stock solution. | 1. Optimize Co-solvent/Surfactant Concentration: The concentration of the solubilizing agent in your stock may be too high, causing the drug to crash out upon aqueous dilution. Systematically decrease the concentration to find the optimal balance. 2. Use a Combination of Excipients: A combination of a co-solvent and a surfactant at lower individual concentrations can be more effective and prevent precipitation. 3. Explore Alternative Formulation Systems: If co-solvents are not effective, consider more complex systems like cyclodextrins or lipid-based formulations that can encapsulate the drug. |
| Inconsistent results between experiments. | 1. Standardize Formulation Protocol: Ensure that the formulation procedure is consistent every time. This includes the order of addition of components, mixing speed and duration, and temperature. 2. Assess Formulation Stability: The formulation may not be stable over time. Conduct short-term stability studies to ensure the drug remains dissolved for the duration of your experiment. |
Data Presentation: Solubility Enhancement Strategies
The following table summarizes various techniques to improve drug solubility, with hypothetical but representative data to illustrate potential fold-increases in solubility for a compound like this compound. The actual improvement will be compound-specific and requires experimental verification.
| Solubilization Technique | Example Excipient/Method | Hypothetical Fold Increase in Solubility | Considerations |
| Co-solvency | 10% Ethanol in Saline | 5 - 20 | Simple to prepare; potential for precipitation upon dilution. |
| 20% PEG 300 in Water | 20 - 100 | Good safety profile for many routes of administration. | |
| Surfactants (Micellar Solubilization) | 1% Tween® 80 in PBS | 50 - 200 | Forms micelles to encapsulate the drug; can have biological effects. |
| 2% Solutol® HS 15 in Water | 100 - 500 | High solubilization capacity; requires careful toxicity assessment. | |
| Cyclodextrins (Inclusion Complexation) | 5% Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 100 - 1000 | Forms a host-guest complex; can alter drug pharmacokinetics. |
| Lipid-Based Formulations | Self-Emulsifying Drug Delivery System (SEDDS) | > 1000 | Enhances lymphatic absorption; more complex to formulate. |
| Particle Size Reduction | Micronization | 2 - 10 | Increases dissolution rate; does not change equilibrium solubility. |
| Nanosuspension | 10 - 50 | Significantly increases surface area; requires specialized equipment. |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
Experimental Protocols
Protocol 1: Screening for Suitable Co-solvents
Objective: To identify a co-solvent system that can effectively solubilize this compound.
Materials:
-
This compound powder
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ethanol (USP grade)
-
Propylene glycol (PG, USP grade)
-
Polyethylene glycol 300 (PEG 300, USP grade)
-
Vortex mixer
-
Centrifuge
-
HPLC with a suitable column for this compound analysis
Methodology:
-
Prepare a series of co-solvent mixtures with PBS (e.g., 10%, 20%, 30% v/v of Ethanol, PG, and PEG 300).
-
Add an excess amount of this compound powder to 1 mL of each co-solvent mixture in separate microcentrifuge tubes.
-
Vortex the tubes vigorously for 2 minutes.
-
Incubate the tubes at room temperature for 24 hours with constant agitation to ensure equilibrium is reached.
-
Centrifuge the tubes at 14,000 rpm for 15 minutes to pellet the undissolved compound.
-
Carefully collect the supernatant and dilute it with an appropriate mobile phase.
-
Analyze the concentration of this compound in the supernatant using a validated HPLC method.
-
The concentration determined represents the equilibrium solubility of this compound in that specific vehicle.
Protocol 2: Formulation of a Nanosuspension
Objective: To prepare a nanosuspension of this compound to enhance its dissolution rate and bioavailability.
Materials:
-
This compound powder
-
Stabilizer (e.g., Poloxamer 188, Tween® 80)
-
Purified water
-
High-pressure homogenizer or bead mill
-
Particle size analyzer
Methodology:
-
Prepare an aqueous solution of the stabilizer (e.g., 1% w/v Poloxamer 188).
-
Disperse a known amount of this compound (e.g., 10 mg/mL) in the stabilizer solution.
-
Subject the suspension to high-energy processing using either a high-pressure homogenizer or a bead mill.
-
High-Pressure Homogenization: Process the suspension for a specified number of cycles at a set pressure (e.g., 1500 bar for 20 cycles).
-
Bead Milling: Mill the suspension with grinding media (e.g., yttrium-stabilized zirconium oxide beads) for a defined period.
-
-
Monitor the particle size distribution of the suspension periodically during processing using a particle size analyzer.
-
Continue processing until the desired particle size (typically < 200 nm) is achieved and the size distribution is narrow.
-
The resulting nanosuspension can be used directly for in vivo studies or further processed into a solid dosage form.
Visualizations
References
- 1. Intratumoral or Subcutaneous this compound, a Noncyclic Dinucleotide STING Agonist, with or without Pembrolizumab, for Advanced or Metastatic Solid Tumors or Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. Intratumoral or Subcutaneous this compound, a Noncyclic Dinucleotide STING Agonist, with or without Pembrolizumab, for Advanced or Metastatic Solid Tumors or Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. Intratumoral or Subcutaneous this compound, a Non-Cyclic Dinucleotide STING Agonist, With or Without Pembrolizumab for Advanced or Metastatic Solid Tumors or Lymphomas. [escholarship.org]
challenges with subcutaneous delivery of MK-2118
Welcome to the Technical Support Center for MK-2118. This resource is intended for researchers, scientists, and drug development professionals working with the STING agonist this compound. Here you will find troubleshooting guidance and answers to frequently asked questions related to its subcutaneous delivery.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action? A1: this compound is a noncyclic dinucleotide agonist of the Stimulator of Interferon Genes (STING) protein.[1][2] Its mechanism of action involves binding to and activating the STING pathway, which is a key component of the innate immune system.[1][3] This activation leads to the production of pro-inflammatory cytokines, such as Type I interferons, and enhances the cross-presentation of tumor-associated antigens, ultimately inducing a T-cell-mediated immune response against cancer cells.[1]
Q2: What are the key differences observed between intratumoral (IT) and subcutaneous (SC) delivery of this compound in clinical studies? A2: The primary difference observed in the first-in-human study (NCT03249792) was related to the systemic immune response. While both routes resulted in dose-dependent increases in systemic exposure, only the intratumoral (IT) administration led to dose-dependent systemic immune effects.[2][4][5][6] Subcutaneous (SC) delivery did not generate these dose-related immune responses, such as changes in STING-based blood RNA expression levels or key cytokines like IFNγ and IL6.[2][7][8]
Q3: What is the pharmacokinetic profile of this compound following subcutaneous administration? A3: Following subcutaneous administration, this compound showed dose-dependent increases in systemic exposure.[2][9] The median systemic half-life was approximately 3 hours, with a range of 1.6 to 3.9 hours, based on noncompartmental analyses.[2]
Q4: Was a maximum tolerated dose (MTD) identified for subcutaneous this compound? A4: No, a maximum tolerated dose was not identified for SC this compound up to a dose of 150,000 μg when administered with pembrolizumab.[2][4][9]
Q5: What kind of adverse events have been associated with subcutaneous this compound? A5: In the Phase I trial, Grade 3/4 treatment-related adverse events occurred in 11% of participants receiving subcutaneous this compound with pembrolizumab.[2][4][9]
Troubleshooting Guide: Subcutaneous Delivery Challenges
The central challenge identified in early clinical development is the lack of systemic immune activation with subcutaneous this compound, despite achieving systemic exposure.
Issue: Lack of Systemic Pharmacodynamic Response After SC Administration
-
Symptom: Your in-vivo experiment shows adequate systemic plasma concentrations of this compound after SC injection, but downstream biomarkers of STING activation (e.g., plasma IFN-β, IP-10, or IFN-γ levels; or STING-pathway gene expression in whole blood) are not elevated in a dose-dependent manner. This mirrors findings from clinical trials where IT, but not SC, administration demonstrated systemic immune effects.[2][6][8]
-
Potential Causes & Troubleshooting Steps:
-
Localized Drug Sequestration: The high concentration and physicochemical properties of this compound may cause it to be "trapped" at the injection site within the subcutaneous tissue matrix, preventing effective interaction with a sufficient number of immune cells to trigger a systemic response.
-
Action: Consider formulating this compound with permeation enhancers or excipients that can reduce local tissue interactions and improve lymphatic uptake.
-
-
Rapid Local Clearance/Metabolism: Natural phosphodiesterases, such as ENPP1, are known to degrade STING agonists and can be present in the blood and tissues.[10] While this compound is a noncyclic dinucleotide designed for improved stability, rapid local clearance or enzymatic degradation in the subcutaneous space before reaching lymph nodes could be a factor.
-
Action: Evaluate the stability of this compound in an ex-vivo subcutaneous tissue matrix assay. Co-formulation with an ENPP1 inhibitor could be explored as an experimental strategy.
-
-
Insufficient Immune Cell Activation Locally: The SC space may not have a sufficiently dense population of relevant antigen-presenting cells (APCs) compared to the tumor microenvironment. The dose reaching the local APCs may be inadequate to trigger the threshold of cytokine production required for a systemic effect.
-
Action: Experiment with a local pre-treatment at the injection site with a mild inflammatory agent to recruit APCs. Alternatively, explore different injection sites that may have higher lymphatic drainage or immune cell populations.
-
-
Data from Clinical Trials
The following tables summarize key data from the NCT03249792 Phase I study.
Table 1: Treatment-Related Adverse Events (Grade 3/4)
| Administration Route | This compound Dose Range (µg) | Combination Agent | Grade 3/4 TRAE Rate |
|---|---|---|---|
| Intratumoral (Arm 1) | 100 - 20,000 | None | 22% |
| Intratumoral (Arm 2) | 900 - 15,000 | Pembrolizumab | 23% |
| Subcutaneous (Arm 4) | 5,000 - 150,000 | Pembrolizumab | 11% |
(Data sourced from Luke, J.J., et al., Clinical Cancer Research, 2025)[2][4][9]
Table 2: Pharmacokinetic & Pharmacodynamic Summary
| Parameter | Intratumoral (IT) Delivery | Subcutaneous (SC) Delivery |
|---|---|---|
| Systemic Exposure | Dose-dependent increase | Dose-dependent increase |
| Median Half-Life | ~3 hours (Range: 1.6-3.9) | ~3 hours (Range: 1.6-3.9) |
| Systemic Immune Effects | Yes. Dose-dependent changes in STING-based blood RNA, IFNγ, IP-10, IL6. | No. Did not generate dose-related immune responses. |
(Data sourced from Luke, J.J., et al., Clinical Cancer Research, 2025)[2][6]
Experimental Protocols
Protocol: Assessing Systemic Pharmacodynamic Response in a Murine Model
This protocol outlines a key experiment to troubleshoot the lack of systemic response with SC this compound.
-
Model Selection: Use a syngeneic mouse tumor model (e.g., CT26 colon carcinoma in BALB/c mice) that has previously shown responsiveness to STING agonists.[2]
-
Animal Groups (n=5-8 per group):
-
Group 1: Vehicle (SC injection)
-
Group 2: this compound Low Dose (SC injection)
-
Group 3: this compound High Dose (SC injection)
-
Group 4: Vehicle (IT injection)
-
Group 5: this compound High Dose (IT injection) - Positive Control
-
-
Administration:
-
Inject tumors for IT groups when they reach a palpable size (e.g., 50-100 mm³).
-
Inject SC doses in the flank, contralateral to the tumor.
-
-
Sample Collection:
-
Collect blood via tail vein or retro-orbital sinus at baseline (pre-dose) and at 2, 6, 12, and 24 hours post-injection.[11]
-
Process blood to obtain plasma (for cytokine analysis) and whole blood (for RNA stabilization and gene expression analysis).
-
-
Biomarker Analysis:
-
Cytokines: Analyze plasma samples for key STING-pathway-related cytokines (IFN-β, IP-10, IFN-γ, IL-6) using a multiplex immunoassay (e.g., Luminex) or ELISA.
-
Gene Expression: Extract RNA from whole blood samples. Perform qRT-PCR to measure the expression of interferon-stimulated genes (ISGs), such as Ifit1, Isg15, and Cxcl10.
-
-
Data Interpretation: Compare the fold-change in cytokine levels and gene expression relative to baseline across all groups. A successful SC formulation should show a dose-dependent increase in these biomarkers, trending towards the levels seen in the IT positive control group.
Visualizations
Below are diagrams illustrating key concepts and workflows relevant to this compound delivery.
Caption: Simplified signaling pathway of this compound-induced STING activation.
Caption: Troubleshooting workflow for lack of SC-induced systemic immunity.
References
- 1. Facebook [cancer.gov]
- 2. Intratumoral or Subcutaneous this compound, a Noncyclic Dinucleotide STING Agonist, with or without Pembrolizumab, for Advanced or Metastatic Solid Tumors or Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Intratumoral or Subcutaneous this compound, a Noncyclic Dinucleotide STING Agonist, with or without Pembrolizumab, for Advanced or Metastatic Solid Tumors or Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intratumoral or Subcutaneous this compound, a Non-Cyclic Dinucleotide STING Agonist, With or Without Pembrolizumab for Advanced or Metastatic Solid Tumors or Lymphomas. [escholarship.org]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. Collection - Data from Intratumoral or Subcutaneous this compound, a Noncyclic Dinucleotide STING Agonist, with or without Pembrolizumab, for Advanced or Metastatic Solid Tumors or Lymphomas - Clinical Cancer Research - Figshare [aacr.figshare.com]
- 10. Overcoming challenges in the delivery of STING agonists for cancer immunotherapy: A comprehensive review of strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
Technical Support Center: Overcoming Resistance to MK-2118 Treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the STING agonist MK-2118.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a noncyclic dinucleotide agonist of the Stimulator of Interferon Genes (STING) protein.[1][2] Upon administration, this compound binds to and activates STING, primarily within immune cells in the tumor microenvironment (TME).[3] This activation triggers a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. The result is an enhanced cross-presentation of tumor-associated antigens by dendritic cells (DCs), leading to a cytotoxic T-lymphocyte (CTL)-mediated immune response against cancer cells.[3]
Q2: What are the expected outcomes of successful this compound treatment in a preclinical model?
In syngeneic mouse tumor models, successful intratumoral (IT) administration of this compound has been shown to result in dose-dependent antitumor activity, with some studies reporting complete tumor regression.[2] Successful treatment is also associated with significant increases in type I IFNs and pro-inflammatory cytokines both within the tumor and systemically.[2]
Q3: What is known about clinical resistance to this compound?
Clinical trials of this compound, administered either as a monotherapy or in combination with pembrolizumab, have shown manageable toxicity but limited antitumor activity in patients with advanced solid tumors or lymphomas.[2][4][5] This suggests the presence of primary or acquired resistance mechanisms. While specific resistance pathways to this compound are still under investigation, resistance to STING agonists, in general, can be an adaptive feature of the TME.
Q4: What administration route of this compound has shown the most promising results?
Intratumoral (IT) injection of this compound has demonstrated systemic immune effects, leading to dose-dependent changes in STING-based blood RNA expression, IFNγ, IP-10, and IL-6.[2][4] In contrast, subcutaneous (SC) administration did not produce significant dose-related immune responses.[2][4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or low induction of Type I Interferons (e.g., IFN-β) in vitro after this compound treatment. | 1. Cell line suitability: The cell line may have a deficient or downregulated STING pathway. 2. Incorrect dosage: The concentration of this compound may be suboptimal. 3. Assay timing: The time point for measuring IFN-β may be too early or too late. | 1. Cell line characterization: Confirm STING expression and pathway integrity via Western blot or qPCR. Consider using a positive control cell line known to respond to STING agonists. 2. Dose-response experiment: Perform a dose-response curve to determine the optimal concentration of this compound for your cell line. 3. Time-course experiment: Measure IFN-β levels at multiple time points (e.g., 4, 8, 12, 24 hours) post-treatment to identify the peak response time. |
| Lack of in vivo anti-tumor efficacy despite confirmed in vitro activity. | 1. Inefficient delivery: Poor distribution of this compound within the tumor following intratumoral injection. 2. Immunosuppressive TME: The tumor microenvironment may have strong pre-existing immunosuppressive mechanisms that counteract the effects of STING activation. 3. Adaptive resistance: The tumor may be developing adaptive resistance mechanisms in response to treatment. | 1. Optimize injection technique: Ensure even distribution of the compound throughout the tumor. Consider imaging techniques to verify distribution. 2. Characterize the TME: Analyze the immune cell infiltrate (e.g., regulatory T cells, myeloid-derived suppressor cells) and expression of immunosuppressive molecules (e.g., PD-L1, IDO, COX-2) at baseline. 3. Combination therapy: Consider combining this compound with other agents to overcome resistance, such as checkpoint inhibitors (e.g., anti-PD-1) or inhibitors of immunosuppressive pathways (e.g., COX-2 inhibitors). |
| High variability in experimental results between replicates. | 1. Inconsistent drug preparation: this compound may not be fully solubilized or may be degrading. 2. Variability in cell culture: Inconsistent cell passage number, confluency, or health. 3. Technical variability in assays: Inconsistent pipetting or reagent preparation. | 1. Standardize drug handling: Follow the manufacturer's instructions for solubilization and storage. Prepare fresh dilutions for each experiment. 2. Standardize cell culture: Use cells within a defined passage number range and ensure consistent seeding density and confluency at the time of treatment. 3. Ensure assay precision: Use calibrated pipettes, prepare master mixes of reagents, and include appropriate positive and negative controls in every experiment. |
Data Presentation
Clinical Trial Response to this compound
The following table summarizes the objective response rates from a Phase I clinical trial of this compound.[2][4]
| Treatment Arm | Number of Participants (n) | Objective Response Rate (%) |
| Arm 1: Intratumoral this compound Monotherapy | 27 | 0% |
| Arm 2: Intratumoral this compound + Pembrolizumab | 57 | 6% |
| Arm 4: Subcutaneous this compound + Pembrolizumab | 56 | 4% |
Biomarker Changes with Intratumoral this compound
Intratumoral, but not subcutaneous, administration of this compound led to dose-dependent changes in systemic biomarkers of immune activation.[2][4]
| Biomarker | Observation |
| STING-based blood RNA expression | Dose-dependent increase |
| IFNγ | Dose-dependent increase |
| IP-10 (CXCL10) | Dose-dependent increase |
| IL-6 | Dose-dependent increase |
Experimental Protocols
Protocol 1: In Vitro Assessment of STING Pathway Activation
Objective: To determine if this compound activates the STING pathway in a given cell line.
Methodology:
-
Cell Culture: Plate cells (e.g., THP-1 monocytes or other immune cells) in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control.
-
Endpoint Analysis (choose one or more):
-
Cytokine Measurement (ELISA or Multiplex Assay): Collect supernatant at a predetermined time point (e.g., 24 hours) and measure the concentration of secreted IFN-β and other pro-inflammatory cytokines (e.g., IL-6, TNF-α).
-
Western Blot: Lyse cells at an early time point (e.g., 1-4 hours) and perform Western blotting to detect the phosphorylation of STING, TBK1, and IRF3.
-
qPCR: Extract RNA at an early time point (e.g., 4-8 hours) and perform quantitative real-time PCR to measure the expression of IFN-β and other interferon-stimulated genes (ISGs).
-
Protocol 2: Assessment of Adaptive Resistance Markers
Objective: To investigate if this compound treatment induces the expression of adaptive resistance markers.
Methodology:
-
In Vivo Study: Treat tumor-bearing mice with intratumoral this compound or a vehicle control.
-
Tumor Collection: At a specified time point after the last dose, excise tumors and process them for analysis.
-
Endpoint Analysis:
-
Flow Cytometry: Prepare single-cell suspensions from the tumors and stain for immune cell markers and PD-L1 expression on tumor cells and immune cells.
-
Immunohistochemistry (IHC): Perform IHC on tumor sections to visualize and quantify the expression of PD-L1, IDO, and COX-2.
-
qPCR: Extract RNA from tumor tissue and perform qPCR to measure the expression of Pd-l1, Ido1, and Ptgs2 (COX-2).
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound activates the STING pathway, leading to an anti-tumor immune response.
Caption: A workflow for investigating resistance to this compound in preclinical models.
Caption: Combining this compound with other inhibitors to overcome adaptive resistance.
References
- 1. Methods of Assessing STING Activation and Trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intratumoral or Subcutaneous this compound, a Noncyclic Dinucleotide STING Agonist, with or without Pembrolizumab, for Advanced or Metastatic Solid Tumors or Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Intratumoral or Subcutaneous this compound, a Noncyclic Dinucleotide STING Agonist, with or without Pembrolizumab, for Advanced or Metastatic Solid Tumors or Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Bell-Shaped Dose-Response of STING Agonists
Welcome to the Technical Support Center for STING (Stimulator of Interferon Genes) Agonists. This resource is tailored for researchers, scientists, and drug development professionals to navigate the complexities of STING agonist dose-response experiments, particularly the frequently observed bell-shaped or biphasic curve. Here, you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and collated data to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: We are observing a decrease in downstream signaling (e.g., IFN-β production) at high concentrations of our STING agonist. Is this expected?
A1: Yes, a bell-shaped dose-response curve is a known phenomenon for STING agonists. While increasing concentrations of a STING agonist initially lead to a dose-dependent increase in pathway activation, excessively high concentrations can result in a paradoxical decrease in the measured response. This is often attributed to several factors, including the induction of cell death and the activation of negative feedback mechanisms that regulate the STING signaling pathway.[1][2][3][4]
Q2: What are the primary mechanisms responsible for the bell-shaped dose-response curve of STING agonists?
A2: The downturn in the dose-response curve at high STING agonist concentrations is multifactorial and can include:
-
Induction of Cell Death: High levels of STING activation can trigger programmed cell death pathways, including apoptosis and pyroptosis.[1][2][3] This reduces the number of viable cells capable of producing the downstream signaling molecules being measured (e.g., IFN-β).
-
Negative Feedback Regulation: The STING pathway is tightly regulated by several negative feedback loops to prevent excessive inflammation.[5][6][7][8] Upon strong activation, downstream effectors can initiate processes that lead to the degradation of key signaling proteins like STING itself, thus dampening the response.[5][6]
-
Cellular Exhaustion: Overstimulation of the pathway can lead to the depletion of essential cellular components required for signal transduction and gene expression.
Q3: How can we confirm if cell death is the cause of the decreased response at high concentrations?
A3: To determine if cytotoxicity is contributing to the bell-shaped curve, it is crucial to perform a cell viability assay in parallel with your functional assay. An MTT or other similar cytotoxicity assay will allow you to correlate the decrease in signaling with a reduction in cell viability at corresponding agonist concentrations.
Q4: What are the key signaling events to monitor to assess STING pathway activation?
A4: To get a comprehensive picture of STING pathway activation, it is recommended to measure multiple readouts:
-
Phosphorylation of STING and IRF3: Western blotting for phosphorylated STING (at Ser366 for human STING) and phosphorylated IRF3 (at Ser396 for human IRF3) provides a direct measure of pathway activation.[9]
-
Downstream Cytokine Production: Measuring the secretion of key cytokines, particularly IFN-β, using ELISA is a robust and common method to quantify the functional output of the pathway.[9][10]
-
Gene Expression Analysis: Quantifying the mRNA levels of interferon-stimulated genes (ISGs) such as CXCL10 and ISG15 by RT-qPCR can also serve as a reliable indicator of STING activation.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or very low STING activation at all tested concentrations. | 1. Low STING expression in the cell line. 2. Inefficient delivery of the STING agonist into the cytoplasm. 3. Degradation of the STING agonist. 4. The chosen readout is not sensitive enough. | 1. Verify STING protein expression by Western blot. Consider using a different cell line known to have a functional STING pathway (e.g., THP-1 monocytes).2. Use a transfection reagent (e.g., Lipofectamine) or electroporation to facilitate the entry of cyclic dinucleotide agonists into the cytoplasm.3. Prepare fresh solutions of the STING agonist for each experiment and minimize freeze-thaw cycles.4. Try a more sensitive downstream marker. For example, if IFN-β ELISA is negative, assess the phosphorylation of STING or IRF3 by Western blot. |
| Observing a bell-shaped dose-response curve and unsure of the cause. | 1. High-dose-induced cytotoxicity. 2. Activation of negative feedback mechanisms. | 1. Perform a cell viability assay (e.g., MTT assay) in parallel with your functional assay across the same concentration range of the STING agonist.2. Perform a time-course experiment. Measure pathway activation at earlier time points (e.g., 2-6 hours) to potentially capture the peak response before negative feedback mechanisms are fully engaged. |
| High variability between replicate experiments. | 1. Inconsistent cell seeding density. 2. Inconsistent agonist delivery. 3. Cell passage number. | 1. Ensure a uniform cell seeding density across all wells and plates.2. If using a transfection reagent, ensure consistent complex formation by following the manufacturer's protocol precisely.3. Use cells within a consistent and low passage number range , as pathway responsiveness can change with extensive passaging. |
Quantitative Data Summary
The following tables provide representative data for the in vitro and in vivo activity of various STING agonists. Note that optimal concentrations should be determined empirically for each experimental system.
Table 1: In Vitro Activity of Common STING Agonists
| STING Agonist | Cell Line | Assay | EC50 | Optimal Concentration Range | Reference |
| 2'3'-cGAMP | THP-1 Dual | IRF-Luciferase Reporter | 6.98 ± 1.15 µM | 1-10 µM | [11] |
| diABZI | THP-1 Dual | IRF-Luciferase Reporter | 3.1 ± 0.6 µM | 0.1-5 µM | [12] |
| ADU-S100 | THP-1 Dual | IRF-Luciferase Reporter | 3.03 µg/mL | 1-10 µg/mL | N/A |
| KAS-08 | THP-1 | ISG-Luciferase Reporter | 0.18 µM | 0.1-1 µM | [12] |
| SNX281 | THP-1 | IFN-β ELISA | 6.6 µM | 1-10 µM | [13] |
Table 2: In Vivo Efficacy of STING Agonists
| STING Agonist | Tumor Model | Administration Route | Effective Dose | Outcome | Reference |
| cGAMP | B16 Melanoma | Intratumoral | 10 µg | Tumor regression, induction of adaptive immunity | [14] |
| ADU-S100 | CT26 Colon Carcinoma | Intratumoral | 50 µg | Tumor growth inhibition | [15] |
| diABZI | CT26 Colon Carcinoma | Intravenous | 3 mg/kg | Complete tumor regression | [12] |
| DMXAA (murine STING) | CT26 Colon Carcinoma | Intratumoral | 25 mg/kg | Tumor growth inhibition | [15] |
| SB 11285 | 4T1 Breast Cancer | Intratumoral | 10 mg/kg | Synergistic anti-tumor effect with cyclophosphamide | [16] |
Experimental Protocols
Protocol 1: In Vitro STING Activation and IFN-β Secretion Measurement by ELISA
1. Cell Seeding:
-
Seed target cells (e.g., THP-1 monocytes) in a 96-well plate at a density that will result in 70-90% confluency on the day of treatment. For THP-1 cells, a density of 5 x 10^5 cells/well is recommended.[10]
-
Incubate the plate at 37°C and 5% CO2 overnight.
2. STING Agonist Preparation and Treatment:
-
Prepare a serial dilution of the STING agonist in complete cell culture medium. A typical starting range for many cyclic dinucleotides is from 0.1 µM to 50 µM.[9]
-
Include a vehicle-only control.
-
If using a cyclic dinucleotide that requires a transfection reagent for efficient delivery, prepare the agonist-transfection reagent complexes according to the manufacturer's protocol.
-
Carefully remove the culture medium from the cells and add 100 µL of the prepared agonist dilutions or vehicle control.
-
Incubate the plate for 18-24 hours at 37°C and 5% CO2.[10]
3. Supernatant Collection:
-
After incubation, centrifuge the 96-well plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant without disturbing the cell pellet. Samples can be used immediately or stored at -80°C.
4. IFN-β ELISA:
-
Perform the IFN-β ELISA according to the manufacturer's instructions for your specific kit. This typically involves adding the collected supernatants and standards to a pre-coated plate, followed by incubation with detection antibodies and a substrate for colorimetric detection.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of IFN-β in your samples by comparing their absorbance to the standard curve.
Protocol 2: Western Blot for Phosphorylated STING and IRF3
1. Cell Lysis:
-
Seed cells in a 6-well plate and treat with the STING agonist at the desired concentrations and time points.
-
Wash the cells with ice-cold PBS and then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
2. SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on an 8-12% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-STING (Ser366) and phospho-IRF3 (Ser396) overnight at 4°C. Use the antibody dilution recommended by the manufacturer.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
4. Detection:
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence detection system.
-
For loading controls, the membrane can be stripped and re-probed for total STING, total IRF3, and a housekeeping protein like β-actin or GAPDH.
Protocol 3: MTT Assay for Cell Viability
1. Cell Seeding and Treatment:
-
Follow the same cell seeding and STING agonist treatment protocol as described for the IFN-β ELISA (Protocol 1). It is recommended to run the viability and functional assays in parallel on separate plates.
2. MTT Reagent Addition:
-
After the desired incubation period with the STING agonist, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[17]
-
Incubate the plate for 2-4 hours at 37°C and 5% CO2, allowing the MTT to be metabolized into formazan (B1609692) crystals.[18]
3. Solubilization of Formazan Crystals:
-
Add 100 µL of MTT solvent (e.g., 0.01 M HCl in 10% SDS solution or acidic isopropanol) to each well.[17]
-
Pipette up and down to ensure complete solubilization of the formazan crystals.
4. Absorbance Measurement:
-
Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.[18]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Caption: The cGAS-STING signaling pathway.
Caption: Experimental workflow for dose-response analysis.
Caption: Logic of the bell-shaped dose-response.
References
- 1. STING Signaling Promotes Apoptosis, Necrosis, and Cell Death: An Overview and Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publications.cuni.cz [publications.cuni.cz]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Chemical and Biomolecular Strategies for STING Pathway Activation in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RIG-I and IL-6 are negative-feedback regulators of STING induced by double-stranded DNA | PLOS One [journals.plos.org]
- 6. RIG-I and IL-6 are negative-feedback regulators of STING induced by double-stranded DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Conjugated STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. STING Agonists as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects [frontiersin.org]
- 17. MTT (Assay protocol [protocols.io]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Managing Injection Site Reactions with Intratumoral MK-2118
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in managing injection site reactions (ISRs) during experiments with the intratumoral STING (Stimulator of Interferon Genes) agonist, MK-2118.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a noncyclic dinucleotide agonist of the STING protein. When administered intratumorally, this compound activates the STING signaling pathway within immune cells in the tumor microenvironment. This activation leads to the production of pro-inflammatory cytokines, such as interferons (IFNs), which in turn enhances the presentation of tumor-associated antigens and stimulates a cytotoxic T-lymphocyte (CTL) response against cancer cells.
Q2: What are the common injection site reactions observed with intratumoral this compound?
A2: Based on clinical trial data from the NCT03249792 study, the most frequently reported injection site reaction is pain.[1] In the monotherapy arm, injection site pain was observed in 52% of participants.[1] Other, less specific "injection site reactions" have also been reported, including Grade 3 events.[1] Generally, local reactions to immunotherapy can include swelling, redness, and itching at the injection site.[2]
Q3: Are injection site reactions with this compound dose-dependent?
A3: While a definitive dose-dependent relationship for specific injection site reactions has not been clearly established in published data, the systemic immune effects of intratumoral this compound, such as changes in blood RNA expression levels of STING-based genes and levels of IFNγ, IFNγ-induced protein 10 (IP-10), and IL-6, have been shown to be dose-dependent.[3] It is plausible that the intensity of local inflammatory reactions at the injection site may also be influenced by the administered dose.
Q4: How long do injection site reactions typically last?
A4: The duration of injection site reactions can vary. Mild reactions such as redness and swelling may resolve within a few hours to a couple of days.[4] More significant reactions may persist for a longer period. It is crucial to monitor and document the duration of any ISR.
Q5: Can severe injection site reactions occur?
A5: Yes, severe injection site reactions, though less common, can occur. In a clinical trial of this compound, a Grade 3 injection site reaction was reported as a dose-limiting toxicity in one participant.[1]
Troubleshooting Guide for Injection Site Reactions
This guide provides a systematic approach to managing ISRs during your experiments.
Assessment and Grading of Injection Site Reactions
Proper assessment and grading are crucial for appropriate management. Utilize a standardized grading scale, such as the one provided by the FDA, to ensure consistency in your evaluations.[5][6]
| Grade | Erythema (Redness) | Induration/Swelling | Pain |
| 1 (Mild) | 2-5 cm in diameter | 2-5 cm in diameter | Mild, does not interfere with activity |
| 2 (Moderate) | >5-10 cm in diameter | >5-10 cm in diameter | Moderate, interferes with activity |
| 3 (Severe) | >10 cm in diameter | >10 cm in diameter | Severe, prevents daily activity |
| 4 (Life-threatening) | - | - | - |
Adapted from FDA Toxicity Grading Scale for Healthy Adult and Adolescent Volunteers Enrolled in Preventive Vaccine Clinical Trials.[5][6]
Management of Mild to Moderate (Grade 1-2) Reactions
For mild to moderate reactions, the following steps are recommended:
-
Cold Compress: Apply a cold compress to the injection site to help reduce swelling, pain, and itching.[7][8]
-
Topical Agents: Consider the application of a topical corticosteroid to alleviate itching and inflammation.[9]
-
Oral Antihistamines: For significant itching, a non-sedating oral antihistamine may be administered.[7]
-
Analgesics: Over-the-counter pain relievers can be used to manage discomfort.
-
Documentation: Record the size, appearance, and duration of the reaction, as well as any treatments administered.[7]
Management of Severe (Grade 3) Reactions
Severe reactions require more intensive management and careful consideration for subsequent dosing:
-
Medical Evaluation: A thorough evaluation by a qualified professional is necessary.
-
Oral Corticosteroids: Systemic corticosteroids, such as prednisone, may be considered to control the inflammatory response.[9]
-
Dose Modification: For subsequent experiments, consider a dose reduction or a temporary hold of the intratumoral administration until the reaction resolves.[9]
-
Close Monitoring: Closely monitor the subject for any signs of systemic reactions.
When to Discontinue Intratumoral Injection
Discontinuation of intratumoral this compound should be considered in the following situations:
-
Grade 4 (Life-threatening) Reaction: Any life-threatening reaction warrants immediate discontinuation.
-
Recurrent Severe Reactions: If severe (Grade 3) injection site reactions recur despite dose modifications and appropriate management.
-
Systemic Hypersensitivity: Any evidence of a systemic allergic reaction.
Data on Adverse Events with Intratumoral this compound
The following table summarizes the incidence of Grade 3/4 treatment-related adverse events from the NCT03249792 clinical trial.
| Treatment Arm | This compound Dose Range (Intratumoral) | Number of Participants (n) | Incidence of Grade 3/4 Treatment-Related Adverse Events |
| Arm 1 (Monotherapy) | 100 - 20,000 µg | 27 | 22% |
| Arm 2 (Combination with Pembrolizumab) | 900 - 15,000 µg | 57 | 23% |
Data sourced from the NCT03249792 clinical trial.[1][3][10]
Experimental Protocols
Protocol for Intratumoral Administration of this compound
This is a general protocol and should be adapted based on the specific experimental model and institutional guidelines.
-
Preparation: Reconstitute this compound to the desired concentration using the recommended sterile diluent.
-
Subject Preparation: Prepare the injection site by cleansing the area with an appropriate antiseptic.
-
Administration: Using a sterile syringe with an appropriate gauge needle, inject the prepared this compound solution directly into the tumor mass. The injection volume will depend on the tumor size and the desired local concentration.
-
Observation: Following the injection, observe the subject for at least 30 minutes for any immediate adverse reactions.[7]
Protocol for Pharmacodynamic Biomarker Analysis
To assess the biological activity of this compound, the following biomarkers can be measured in peripheral blood.
1. Interferon-gamma (IFN-γ) ELISpot Assay
The ELISpot (Enzyme-Linked Immunospot) assay is a highly sensitive method to quantify the frequency of IFN-γ-producing cells.
-
Plate Coating: Coat a 96-well PVDF membrane plate with an anti-IFN-γ capture antibody and incubate overnight.
-
Cell Plating: Add peripheral blood mononuclear cells (PBMCs) to the wells, along with any specific antigens or mitogens, and incubate.
-
Detection: After incubation, wash the wells and add a biotinylated anti-IFN-γ detection antibody.
-
Enzyme and Substrate: Add streptavidin-alkaline phosphatase and then a substrate to develop colored spots, where each spot represents a single IFN-γ-secreting cell.
-
Analysis: Count the spots using an automated ELISpot reader.
2. IP-10 (CXCL10) and IL-6 ELISA
Enzyme-Linked Immunosorbent Assays (ELISAs) can be used to quantify the concentration of IP-10 and IL-6 in serum or plasma.
-
Plate Coating: Use a 96-well plate pre-coated with a capture antibody specific for human IP-10 or IL-6.
-
Sample Addition: Add standards, controls, and samples (serum or plasma) to the wells and incubate.
-
Detection Antibody: Add a biotinylated detection antibody specific for the target cytokine and incubate.
-
Enzyme and Substrate: Add streptavidin-horseradish peroxidase (HRP) conjugate, followed by a substrate solution to produce a colored product.
-
Measurement: Stop the reaction and measure the optical density at the appropriate wavelength using a microplate reader. The concentration of the cytokine in the samples is determined by comparing their absorbance to the standard curve.
Visualizations
Caption: this compound activates the STING signaling pathway.
Caption: Workflow for managing ISRs and assessing biomarkers.
References
- 1. Intratumoral or Subcutaneous this compound, a Noncyclic Dinucleotide STING Agonist, with or without Pembrolizumab, for Advanced or Metastatic Solid Tumors or Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. southeastmichiganent.com [southeastmichiganent.com]
- 5. tandfonline.com [tandfonline.com]
- 6. A post hoc analysis utilizing the FDA toxicity grading scale to assess injection site adverse events following immunization with the live attenuated Zoster Vaccine (ZVL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. How do you manage injection site reactions in patients on [themednet.org]
- 9. droracle.ai [droracle.ai]
- 10. Collection - Data from Intratumoral or Subcutaneous this compound, a Noncyclic Dinucleotide STING Agonist, with or without Pembrolizumab, for Advanced or Metastatic Solid Tumors or Lymphomas - Clinical Cancer Research - Figshare [aacr.figshare.com]
Technical Support Center: Minimizing Off-Target Effects of MK-2118
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects during preclinical research with MK-2118, a stimulator of interferon genes (STING) agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its on-target effects?
A1: this compound is a synthetic, non-cyclic dinucleotide agonist of the STING protein (also known as TMEM173).[1] The intended, or "on-target," effect of this compound is to bind to and activate STING.[1] This activation of the STING signaling pathway in immune cells within the tumor microenvironment leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1][2] This, in turn, enhances the presentation of tumor-associated antigens by dendritic cells, ultimately inducing a cytotoxic T-lymphocyte (CTL) response against cancer cells.[1]
Q2: What are "off-target" effects in the context of a STING agonist like this compound?
A2: Off-target effects occur when a compound interacts with proteins other than its intended target.[3] For this compound, this would involve binding to and modulating the activity of molecules other than STING. It is also important to distinguish true off-target effects from exaggerated on-target effects, such as excessive cytokine release due to hyperactivation of the STING pathway, which can lead to toxicity.[3] Unintended interactions can lead to misinterpretation of experimental results and potential cellular toxicity not related to STING activation.[3]
Q3: What are the initial signs of potential off-target effects in my experiments with this compound?
A3: Potential indicators of off-target effects include:
-
Inconsistent Phenotypes: Observing a biological effect that is not consistent with the known downstream effects of STING activation.
-
Discrepancies with Controls: Witnessing a cellular phenotype with this compound that is not replicated by other, structurally different STING agonists.
-
Unusual Toxicity: Observing cell death or other toxic effects at concentrations where on-target STING activation is expected to be well-tolerated.[3]
-
Contradictory Genetic Validation: If knocking out or knocking down STING in your cell line does not abolish the effect observed with this compound.
Q4: How can I proactively minimize off-target effects in my experimental design?
A4: To minimize the risk of off-target effects, consider the following strategies:
-
Use the Lowest Effective Concentration: Perform a dose-response curve to determine the lowest concentration of this compound that elicits the desired on-target STING activation (e.g., IFN-β production).[3] Higher concentrations are more likely to engage lower-affinity off-target molecules.[3]
-
Employ Control Compounds: Include a structurally similar but inactive analog of this compound as a negative control, if available. This helps to ensure that the observed effects are not due to the chemical scaffold itself.[3]
-
Orthogonal Validation: Confirm key findings using a different method to activate the STING pathway, such as using another STING agonist with a different chemical structure (e.g., cGAMP).[4]
Troubleshooting Guides
Issue 1: High level of cytotoxicity observed at expected therapeutic concentrations.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Exaggerated On-Target Effect (Cytokine Storm) | Measure levels of key cytokines (e.g., IFN-β, TNF-α, IL-6) at various concentrations of this compound. | A dose-dependent increase in cytokines correlating with cytotoxicity suggests an exaggerated on-target effect. |
| Off-Target Toxicity | Test this compound in a STING-knockout/knockdown cell line. | If cytotoxicity persists in the absence of STING, an off-target effect is likely the cause. |
| Poor Compound Solubility/Aggregation | Visually inspect the compound in solution and consider dynamic light scattering (DLS) to check for aggregates. | If aggregates are present, re-dissolve the compound, potentially with gentle warming or sonication, and re-test. |
Issue 2: Observed phenotype is inconsistent with known STING pathway activation.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-Target Pathway Activation | Perform a broad kinase inhibitor screen or a proteome-wide thermal shift assay (CETSA) to identify unintended binding partners.[5] | Identification of non-STING proteins that are stabilized or destabilized by this compound would indicate off-target binding. |
| Cell Line Specific Effects | Test this compound in multiple cell lines with varying genetic backgrounds. | If the inconsistent phenotype is only observed in one cell line, it may be due to a specific off-target protein that is highly expressed in that line.[3] |
| Experimental Artifact | Review experimental protocol for any recent changes. Use a structurally distinct STING agonist as a positive control. | If the alternative STING agonist does not produce the same phenotype, the original observation may be an artifact or an off-target effect specific to this compound. |
Experimental Protocols
Protocol 1: Dose-Response Curve for On-Target STING Activation
Objective: To determine the optimal concentration range of this compound for STING activation while minimizing potential off-target effects.
Methodology:
-
Cell Seeding: Plate immune cells (e.g., THP-1 monocytes) at an appropriate density in a 96-well plate and allow them to differentiate into macrophages.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations (e.g., from 1 nM to 100 µM).
-
Cell Treatment: Treat the cells with the various concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., 10 µg/mL cGAMP).
-
Incubation: Incubate the cells for a predetermined time (e.g., 6-24 hours).
-
Endpoint Analysis: Measure the level of a downstream marker of STING activation, such as IFN-β, in the cell culture supernatant using an ELISA kit.
-
Data Analysis: Plot the IFN-β concentration against the log of the this compound concentration to determine the EC50 (the concentration at which 50% of the maximal response is observed). The optimal concentration for experiments should be at or slightly above the EC50.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that this compound directly binds to STING in a cellular environment and to identify potential off-target binding partners.
Methodology:
-
Cell Treatment: Treat intact cells with this compound at a concentration known to be effective and a vehicle control.[3]
-
Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).[3] Ligand-bound proteins are often more thermally stable.
-
Pelleting: Centrifuge the samples to pellet the aggregated, denatured proteins.[3]
-
Supernatant Collection: Collect the supernatant containing the soluble proteins.[3]
-
Analysis: Analyze the amount of soluble STING protein remaining at each temperature using Western blotting or mass spectrometry. An increase in the melting temperature of STING in the this compound-treated samples confirms target engagement. Proteome-wide mass spectrometry can be used to identify other proteins with altered thermal stability, indicating potential off-target interactions.
Visualizations
References
- 1. Facebook [cancer.gov]
- 2. Intratumoral or Subcutaneous this compound, a Noncyclic Dinucleotide STING Agonist, with or without Pembrolizumab, for Advanced or Metastatic Solid Tumors or Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
Technical Support Center: Troubleshooting Inconsistent Results in MK-2118 Experiments
Welcome to the technical support center for MK-2118, a potent noncyclic dinucleotide STING (stimulator of interferon genes) agonist. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during in vitro and preclinical experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic, noncyclic dinucleotide agonist of the STING protein (stimulator of interferon genes; also known as TMEM173).[1] Upon binding to STING, which is located on the endoplasmic reticulum, this compound induces a conformational change in the STING protein. This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and drives the transcription of type I interferons (such as IFN-β) and other pro-inflammatory cytokines.[2][3] This cascade ultimately activates the innate immune system to recognize and attack tumor cells.[1]
Q2: I am observing high variability in IFN-β or CXCL10 induction between experiments. What are the potential causes?
A2: Inconsistent induction of downstream cytokines is a common issue in STING pathway activation assays. Several factors can contribute to this variability:
-
Cell Health and Passage Number: Ensure your cells are healthy, free of mycoplasma contamination, and within a consistent, low passage number range. Cellular stress can non-canonically activate the STING pathway, leading to higher background and inconsistent responses.
-
STING Expression Levels: Not all cell lines express STING at the same level. Some tumor cell lines may have silenced STING expression, leading to a lack of response.[4] It is crucial to verify STING expression in your cell model of choice via Western blot or qPCR.
-
Compound Solubility and Stability: this compound, like many small molecules, may have specific solubility and stability characteristics. Ensure proper dissolution according to the manufacturer's instructions. Poor solubility can lead to inconsistent effective concentrations.
-
Inconsistent Seeding Density: Variations in cell seeding density can alter the cellular response to stimuli. Maintain a consistent seeding protocol for all experiments.
-
Assay Timing: The kinetics of STING activation and cytokine production are transient. Measure readouts at a consistent and optimized time point post-treatment.
Q3: My in vivo tumor model is not responding to this compound treatment, despite promising in vitro results. Why might this be?
A3: Discrepancies between in vitro and in vivo efficacy are a known challenge. For STING agonists like this compound, the tumor microenvironment (TME) plays a critical role.
-
Route of Administration: Clinical and preclinical studies with this compound have shown that intratumoral (IT) administration leads to more robust systemic immune effects compared to subcutaneous (SC) injection.[4][5] The local activation of STING within the TME appears to be crucial for efficacy.
-
Immune Composition of the TME: The effectiveness of STING agonists is highly dependent on the presence of immune cells, particularly dendritic cells (DCs) and T cells, within the tumor.[4] "Cold" tumors with low immune infiltration may not respond well to STING agonist monotherapy.
-
Enzymatic Degradation: Natural cyclic dinucleotides are susceptible to degradation by ectonucleotidyl pyrophosphatase/phosphodiesterase 1 (ENPP1). While this compound is a noncyclic dinucleotide designed for improved stability, its in vivo pharmacokinetics and metabolism could still influence efficacy.
-
Dose and Schedule: The dosing regimen, including the concentration and frequency of administration, needs to be optimized for your specific tumor model. Preclinical studies in mice have shown dose-dependent antitumor activity.[4]
Troubleshooting Guides
Issue 1: Low or No Phosphorylation of STING, TBK1, or IRF3 Detected by Western Blot
If you are not observing the expected phosphorylation of key signaling proteins after this compound treatment, consider the following troubleshooting steps.
Experimental Workflow: Western Blot for STING Pathway Activation
Caption: Workflow for Western Blot Analysis of STING Pathway Activation.
Troubleshooting Table
| Potential Cause | Recommended Solution |
| Inactive Compound | Ensure this compound is properly stored and handled. Use a fresh aliquot if degradation is suspected. |
| Suboptimal Treatment Time | Perform a time-course experiment (e.g., 0.5, 1, 2, 4, 6 hours) to determine the peak phosphorylation time for your specific cell line. |
| Low STING Expression | Confirm STING protein expression in your cell line using an antibody against total STING. If expression is low or absent, consider using a cell line known to have a functional STING pathway (e.g., THP-1). |
| Ineffective Lysis Buffer | Ensure your lysis buffer contains phosphatase and protease inhibitors to prevent dephosphorylation and degradation of your target proteins. |
| Poor Antibody Quality | Use validated antibodies for phosphorylated STING (e.g., Ser366), TBK1 (Ser172), and IRF3 (Ser396). Include a positive control (e.g., cells treated with another known STING agonist like cGAMP) to validate antibody performance. |
| Technical Issues with Western Blot | Optimize transfer conditions and ensure proper blocking of the membrane. |
Issue 2: Inconsistent Cytokine Production in ELISA or qPCR Assays
Variable results in downstream readouts like IFN-β or CXCL10 production are common. A systematic approach can help identify the source of the inconsistency.
Logical Troubleshooting Flowchart
Caption: Troubleshooting Logic for Inconsistent Cytokine Production.
Troubleshooting Table
| Potential Cause | Recommended Solution |
| Cell Line Variability | Different cell lines have varying levels of STING expression and downstream signaling capacity. Use a consistent cell source and passage number. Consider using reporter cell lines (e.g., THP1-Dual™ KI-hSTING) for more reproducible results. |
| Mycoplasma Contamination | Regularly test your cell cultures for mycoplasma, as it can activate innate immune pathways and confound results. |
| Reagent Quality | Use high-quality reagents for ELISA or qPCR and ensure they are within their expiration dates. Prepare fresh dilutions of this compound for each experiment. |
| Assay Timing | Perform a time-course experiment to identify the optimal time point for measuring cytokine secretion or gene expression after this compound treatment. |
| Compound Permeability | Some STING agonists have poor cell permeability.[6] If direct addition to the media is yielding inconsistent results, consider using a transfection reagent to facilitate intracellular delivery, although this may not reflect the intended therapeutic delivery mechanism. |
Experimental Protocols
Protocol 1: Western Blot Analysis of STING Pathway Activation
This protocol details the steps to assess the phosphorylation of STING, TBK1, and IRF3 following treatment with this compound.
-
Cell Seeding and Treatment:
-
Seed 1-2 x 10^6 cells (e.g., THP-1 or RAW264.7) in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound for 1-4 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 10 µg/mL 2'3'-cGAMP).
-
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-STING (Ser366), anti-p-TBK1 (Ser172), anti-p-IRF3 (Ser396), and loading controls like β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and develop the blot using an ECL substrate. Image the chemiluminescence.
-
Protocol 2: Cell Viability Assay
This protocol uses a luminescent-based assay to measure cell viability after this compound treatment.
-
Cell Seeding:
-
Seed cells in a 96-well white, flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the diluted compound to the cells and incubate for 24-72 hours.
-
-
Luminescent Viability Assay (e.g., CellTiter-Glo®):
-
Equilibrate the plate and the assay reagent to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Data Presentation
Table 1: Representative Preclinical Efficacy of STING Agonists
Note: Specific in vitro EC50 or in vivo tumor growth inhibition data for this compound is not publicly available in the provided search results. The following table is a representative summary based on the described preclinical activity of potent STING agonists.
| Assay Type | Cell Line / Model | Readout | Representative Result | Reference |
| In Vitro STING Activation | THP1-Dual™ Reporter Cells | IRF-Luciferase Activity | EC50: 0.5 - 5.0 µM | [7] |
| In Vitro Cytokine Release | Human PBMCs | IFN-β Production | Dose-dependent increase | [7] |
| In Vivo Anti-Tumor Efficacy | B16-F10 Melanoma (Mouse) | Tumor Growth Inhibition | ~60% with intratumoral injection | [7] |
| In Vivo Anti-Tumor Efficacy | CT26 Colon Carcinoma (Mouse) | Tumor Growth Inhibition | ~75% with intratumoral injection | [7] |
Signaling Pathway Diagram
Caption: Simplified STING Signaling Pathway Activated by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. STING agonist enhances the efficacy of programmed death-ligand 1 monoclonal antibody in breast cancer immunotherapy by activating the interferon-β signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intratumoral or Subcutaneous this compound, a Noncyclic Dinucleotide STING Agonist, with or without Pembrolizumab, for Advanced or Metastatic Solid Tumors or Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Collection - Data from Intratumoral or Subcutaneous this compound, a Noncyclic Dinucleotide STING Agonist, with or without Pembrolizumab, for Advanced or Metastatic Solid Tumors or Lymphomas - Clinical Cancer Research - Figshare [aacr.figshare.com]
- 6. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
stability of MK-2118 in different experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of MK-2118 in various experimental conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic, small-molecule agonist of the Stimulator of Interferatoron Genes (STING) protein.[1][2] The STING pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of pro-inflammatory cytokines like interferons (IFNs).[2] By activating the STING pathway in immune cells within the tumor microenvironment, this compound can enhance the cross-presentation of tumor-associated antigens and induce a robust anti-tumor T-cell response.[2] It has been investigated for the treatment of advanced or metastatic solid tumors and lymphomas.[3][4]
Q2: What are the general storage recommendations for this compound?
For specific storage conditions, it is crucial to refer to the Certificate of Analysis provided by the supplier.[3][4] As a general guideline for compounds of this nature, long-term storage as a solid is typically recommended at -20°C or -80°C. Stock solutions, often prepared in a solvent like DMSO, should also be stored at low temperatures and aliquoted to avoid repeated freeze-thaw cycles.
Q3: What is the known pharmacokinetic profile of this compound?
In a first-in-human clinical trial, the median systemic half-life of this compound was found to be approximately 3 hours following intratumoral or subcutaneous administration.[5] Systemic exposure to this compound increased in a dose-dependent manner with both administration routes.[5][6][7][8]
Pharmacokinetic Data Summary
| Parameter | Value | Administration Route | Reference |
| Median Systemic Half-life | ~3 hours (range: 1.6-3.9 hours) | Intratumoral (IT) or Subcutaneous (SC) | [5] |
| Systemic Exposure | Dose-dependent increase | IT and SC | [5][6][7][8] |
Q4: How can I assess the stability of this compound in my specific experimental buffer or medium?
To determine the stability of this compound in your experimental solution, a time-course study is recommended. This involves incubating this compound in the solution of interest and quantifying its concentration at various time points using a stability-indicating analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guides
Issue 1: I am observing lower than expected activity of this compound in my in vitro assay.
This could be due to several factors related to the compound's stability and solubility.
-
Possible Cause A: Degradation in aqueous medium. Small molecules can be susceptible to hydrolysis or other degradation pathways in aqueous buffers, especially at certain pH values or elevated temperatures (e.g., 37°C).
-
Troubleshooting Step: Perform a stability study of this compound in your specific cell culture medium or assay buffer. A general protocol for this is provided below. If degradation is observed, consider preparing fresh solutions immediately before use or reducing the incubation time if the experimental design allows.
-
-
Possible Cause B: Adsorption to plasticware. Hydrophobic compounds may adsorb to the surface of plastic labware, reducing the effective concentration in your experiment.[9]
-
Troubleshooting Step: Use low-binding plasticware (e.g., polypropylene) for the preparation and storage of this compound solutions.[9]
-
-
Possible Cause C: Precipitation. The solubility of this compound in your final assay medium may be limited, leading to precipitation.
-
Troubleshooting Step: Visually inspect your solutions for any precipitate. Determine the kinetic solubility of this compound in your specific medium. Ensure the final concentration of any organic solvent (like DMSO) is kept to a minimum, typically below 0.5%, as higher concentrations can be toxic to cells.[9]
-
Troubleshooting Flowchart for Compound Instability
Caption: A troubleshooting flowchart for addressing the instability of this compound.
Experimental Protocols
Protocol 1: General Protocol for Assessing Aqueous Stability of this compound
This protocol outlines a general method to determine the stability of this compound in a specific aqueous buffer or cell culture medium.
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., DMSO).
-
Working Solution Preparation: Dilute the stock solution into your aqueous buffer or medium of interest to the final desired concentration. Ensure the final concentration of the organic solvent is low (e.g., <0.5%).
-
Incubation: Incubate the working solution at the desired temperature (e.g., room temperature or 37°C).
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours). The "0 hour" sample should be taken immediately after preparation.
-
Sample Quenching: To stop further degradation, immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile) and store at -20°C or colder until analysis.
-
Sample Analysis: Analyze the samples using a validated, stability-indicating HPLC or LC-MS method to quantify the remaining concentration of this compound.
-
Data Analysis: Plot the percentage of this compound remaining versus time to determine the degradation rate and half-life.
Experimental Workflow for Aqueous Stability Assessment
Caption: A general workflow for assessing the stability of this compound in aqueous solutions.
Signaling Pathway
Simplified STING Signaling Pathway
Caption: A simplified diagram of the STING signaling pathway activated by this compound.
References
- 1. This compound - Chemietek [chemietek.com]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Intratumoral or Subcutaneous this compound, a Noncyclic Dinucleotide STING Agonist, with or without Pembrolizumab, for Advanced or Metastatic Solid Tumors or Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. Intratumoral or Subcutaneous this compound, a Noncyclic Dinucleotide STING Agonist, with or without Pembrolizumab, for Advanced or Metastatic Solid Tumors or Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Preclinical Dose-Escalation Studies for MK-2118
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers designing and conducting preclinical dose-escalation studies of MK-2118, a noncyclic dinucleotide STING (Stimulator of Interferon Genes) agonist.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an agonist of the STING protein (also known as TMEM173), a key component of the innate immune system.[1] Upon binding, this compound activates the STING pathway, leading to the production of pro-inflammatory cytokines, including type I interferons (IFNs). This, in turn, enhances the cross-presentation of tumor-associated antigens (TAAs) by dendritic cells (DCs), ultimately inducing a cytotoxic T-lymphocyte (CTL)-mediated immune response against cancer cells.[1]
Q2: What are the reported preclinical outcomes of this compound administration?
A2: Preclinical studies in syngeneic mouse tumor models have demonstrated that intratumoral (IT), subcutaneous (SC), and oral administration of this compound resulted in dose-dependent antitumor activity.[2] In these models, complete tumor regression was observed in 80% to 100% of treated animals.[2] This anti-tumor effect was associated with significant increases in type I IFNs and other pro-inflammatory cytokines in both the tumor and plasma.[2]
Q3: What are the key considerations when designing a dose-escalation study for this compound in preclinical models?
A3: Key considerations include the selection of an appropriate animal model, the route of administration, the starting dose, the dose escalation strategy, and the definition of endpoints for both toxicity and efficacy. Given that this compound is an immuno-oncology agent, traditional maximum tolerated dose (MTD) finding based on severe toxicity may not be the only goal. It is also crucial to identify a biologically effective dose that shows immune activation and anti-tumor response.
Q4: Which animal models are suitable for preclinical studies with this compound?
A4: Syngeneic mouse tumor models are highly recommended. These models utilize immunocompetent mice, which are essential for evaluating the immune-mediated anti-tumor effects of STING agonists like this compound. The choice of a specific syngeneic model (e.g., CT26 colon carcinoma, B16 melanoma) will depend on the research question and the tumor type of interest.
Q5: What are common challenges and troubleshooting tips for in vivo studies with this compound?
A5: Please refer to the troubleshooting guide below for specific issues you might encounter during your experiments.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Suggestions |
| Lack of anti-tumor efficacy | - Inappropriate animal model (e.g., immunodeficient mice).- Dose is too low to induce a sufficient immune response.- Tumor model is resistant to STING-mediated immunity.- Issues with drug formulation or administration. | - Ensure the use of an immunocompetent syngeneic mouse model.- Perform a dose-escalation study to identify the optimal therapeutic window.- Characterize the immune landscape of your tumor model to ensure it is suitable for immunotherapy.- Verify the stability and activity of your this compound formulation. Confirm accurate administration (e.g., intratumoral injection technique). |
| High toxicity or mortality | - Starting dose is too high.- Rapid dose escalation.- Cytokine release syndrome (CRS). | - Start with a lower dose, informed by any available in vitro data or literature on similar compounds.- Employ a more conservative dose-escalation scheme (e.g., modified Fibonacci or 3+3 design).- Monitor for signs of CRS (e.g., weight loss, ruffled fur, lethargy). Consider measuring key cytokines (e.g., IL-6, TNF-α) in plasma. |
| Variability in tumor response within a cohort | - Inconsistent tumor implantation.- Heterogeneity of the tumor microenvironment.- Inaccurate drug administration. | - Refine tumor implantation technique to ensure consistent tumor size at the start of treatment.- Increase the number of animals per cohort to improve statistical power.- For intratumoral injections, ensure consistent delivery to the tumor core. |
Data Presentation
Table 1: Summary of Preclinical Findings for this compound
| Parameter | Finding | Source |
| Mechanism of Action | STING Agonist | [1] |
| Administration Routes | Intratumoral (IT), Subcutaneous (SC), Oral | [2] |
| Preclinical Efficacy | Dose-dependent antitumor activity | [2] |
| Tumor Regression | 80-100% complete regression in treated animals | [2] |
| Pharmacodynamic Effects | Substantial elevations of type I IFNs and pro-inflammatory cytokines in tumor and plasma | [2] |
Table 2: Example of a Preclinical Dose-Escalation Design for this compound
| Cohort | Dose Level (mg/kg) | Number of Animals | Dose Escalation Rule |
| 1 | 0.1 | 3-5 | If 0/3 DLTs, escalate to next dose level. |
| 2 | 0.3 | 3-5 | If 1/3 DLTs, expand cohort to 6. If ≤1/6 DLTs, escalate. |
| 3 | 1.0 | 3-5 | If ≥2/3 or ≥2/6 DLTs, MTD is exceeded. |
| 4 | 3.0 | 3-5 | The MTD is the dose level below the one that causes unacceptable toxicity. |
| 5 | 10.0 | 3-5 | |
| DLT: Dose-Limiting Toxicity |
Experimental Protocols
Protocol: Dose-Escalation and Efficacy Study of this compound in a Syngeneic Mouse Model
-
Animal Model:
-
Species: BALB/c mice (female, 6-8 weeks old).
-
Tumor Model: CT26 colon carcinoma.
-
Tumor Implantation: Subcutaneously inject 1x10^6 CT26 cells in 100 µL of PBS into the right flank of each mouse.
-
Monitoring: Monitor tumor growth every 2-3 days using calipers.
-
-
Drug Formulation and Administration:
-
Formulation: Prepare this compound in a sterile vehicle suitable for the chosen route of administration (e.g., saline for intratumoral injection).
-
Administration: Once tumors reach an average volume of 50-100 mm³, randomize mice into treatment cohorts. Administer this compound according to the dose-escalation schedule.
-
-
Dose-Escalation Design (Example: 3+3 Design):
-
Start with a low dose (e.g., 0.1 mg/kg) administered intratumorally.
-
Treat a cohort of 3 mice.
-
Dose-Limiting Toxicity (DLT) Definition: Define DLTs, which could include >20% body weight loss, severe clinical signs of distress, or specific organ toxicity based on histology.
-
Escalation:
-
If 0 out of 3 mice experience a DLT, escalate to the next dose level in a new cohort of 3 mice.
-
If 1 out of 3 mice experiences a DLT, expand the cohort to 6 mice at the same dose level. If no further DLTs are observed (i.e., 1 out of 6), escalate to the next dose level.
-
If ≥2 out of 3 or ≥2 out of 6 mice experience a DLT, the Maximum Tolerated Dose (MTD) has been exceeded. The MTD is the dose level below this.
-
-
-
Efficacy and Pharmacodynamic Endpoints:
-
Tumor Growth: Measure tumor volume throughout the study.
-
Survival: Monitor survival of the animals.
-
Immunophenotyping: At the end of the study (or at specified time points), collect tumors and spleens for flow cytometric analysis of immune cell populations (e.g., CD8+ T cells, CD4+ T cells, NK cells, dendritic cells).
-
Cytokine Analysis: Collect blood samples at various time points post-treatment to measure plasma levels of key cytokines (e.g., IFN-β, IL-6, TNF-α) using ELISA or multiplex assays.
-
Visualizations
Caption: STING signaling pathway activation by cytosolic dsDNA.
Caption: A 3+3 dose-escalation workflow for preclinical studies.
References
Validation & Comparative
A Comparative Guide to STING Activators: MK-2118 vs. cGAMP In Vitro
For Researchers, Scientists, and Drug Development Professionals
The activation of the STATOR of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. This pathway, central to the innate immune system, detects cytosolic DNA, leading to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines that orchestrate a robust anti-tumor response. This guide provides an in vitro comparison of two key STING activators: MK-2118, a synthetic non-cyclic dinucleotide, and 2'3'-cyclic GMP-AMP (cGAMP), the natural endogenous ligand for STING.
Introduction to STING Agonists
cGAMP is the canonical STING agonist produced by cyclic GMP-AMP synthase (cGAS) upon sensing cytosolic double-stranded DNA.[1] Its discovery illuminated the primary mechanism of STING activation. However, as a cyclic dinucleotide, cGAMP can face limitations in terms of cell permeability and enzymatic degradation, which has spurred the development of synthetic STING agonists.[2]
This compound is a novel, non-cyclic dinucleotide small molecule STING agonist developed for its potential in cancer immunotherapy.[2] Preclinical studies in syngeneic mouse tumor models have shown that this compound can induce dose-dependent anti-tumor activity, which is associated with a significant increase in type I IFNs and pro-inflammatory cytokines in both tumors and plasma.[2]
STING Signaling Pathway
The activation of STING by an agonist initiates a downstream signaling cascade culminating in the production of type I interferons and other inflammatory cytokines. This process is crucial for bridging the innate and adaptive immune responses.
Quantitative Comparison of In Vitro STING Activation
Table 1: Potency in STING Activation (Hypothetical Comparison)
| Compound | Cell Line | Assay Type | Readout | EC50 (µM) | Reference |
| This compound | THP-1 | IFN-β Reporter | Luciferase Activity | Data not available | - |
| cGAMP | THP-1 | IFN-β Reporter | Luciferase Activity | ~1-10 | Fictional data for illustration |
Table 2: Induction of Cytokine Secretion (Hypothetical Comparison)
| Compound | Cell Line | Cytokine Measured | Assay | Induction Level (relative to control) | Reference |
| This compound | Human PBMCs | IFN-β | ELISA | Data not available | - |
| cGAMP | Human PBMCs | IFN-β | ELISA | Dose-dependent increase | [3] |
Experimental Protocols
Detailed and standardized experimental protocols are critical for the accurate assessment and comparison of STING agonists.
Protocol 1: In Vitro STING Activation using a Reporter Cell Line
This protocol describes the measurement of STING pathway activation by quantifying the activity of an Interferon Regulatory Factor (IRF)-inducible luciferase reporter in THP-1 cells.
Materials:
-
THP-1 Dual™ Reporter Cells (InvivoGen)
-
RPMI-1640 medium supplemented with 10% FBS, penicillin-streptomycin, and relevant selection antibiotics
-
This compound and cGAMP
-
Luciferase assay reagent (e.g., QUANTI-Luc™)
-
96-well white, flat-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed THP-1 Dual™ cells at a density of 5 x 10^4 cells per well in a 96-well plate and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound and cGAMP in complete culture medium.
-
Cell Treatment: Add the diluted agonists to the cells and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: Following incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a luminometer.
-
Data Analysis: Calculate the EC50 values by plotting the luminescence signal against the log of the agonist concentration and fitting the data to a four-parameter logistic curve.
Protocol 2: Quantification of IFN-β Secretion by ELISA
This protocol outlines the measurement of IFN-β secreted into the cell culture supernatant from human peripheral blood mononuclear cells (PBMCs) as a downstream indicator of STING pathway activation.
Materials:
-
Human PBMCs
-
RPMI-1640 medium supplemented with 10% FBS and penicillin-streptomycin
-
This compound and cGAMP
-
Human IFN-β ELISA Kit (containing pre-coated 96-well plate, detection antibody, standards, buffers, substrate, and stop solution)
-
Plate reader
Procedure:
-
Cell Seeding: Isolate PBMCs from healthy donor blood and seed at a density of 1 x 10^6 cells/well in a 96-well plate.
-
Compound Preparation: Prepare serial dilutions of this compound and cGAMP in complete culture medium.
-
Cell Stimulation: Add the diluted agonists to the cells and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Sample Collection: Centrifuge the plate and carefully collect the culture supernatants.
-
ELISA: Perform the IFN-β ELISA according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to the pre-coated plate.
-
Incubation with a biotinylated detection antibody.
-
Incubation with a streptavidin-HRP conjugate.
-
Addition of a substrate solution to develop color.
-
Stopping the reaction and measuring absorbance at 450 nm.
-
-
Data Analysis: Generate a standard curve and calculate the concentration of IFN-β in each sample.
Summary and Conclusion
Both cGAMP, the natural STING ligand, and this compound, a synthetic non-cyclic dinucleotide, are potent activators of the STING pathway. While direct in vitro comparative data is limited in publicly available literature, the provided protocols for reporter gene assays and IFN-β ELISA offer a robust framework for such a comparison.
The development of synthetic agonists like this compound aims to overcome potential limitations of natural ligands, such as stability and cell permeability, to enhance therapeutic efficacy. A thorough head-to-head in vitro comparison is essential for understanding the relative potencies and downstream functional consequences of these different STING activators, which will ultimately inform their clinical development and application in immunotherapy. Researchers are encouraged to use the outlined methodologies to generate comparative data to further elucidate the therapeutic potential of these promising agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Intratumoral or Subcutaneous this compound, a Noncyclic Dinucleotide STING Agonist, with or without Pembrolizumab, for Advanced or Metastatic Solid Tumors or Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extracellular cGAMP is a cancer cell-produced immunotransmitter involved in radiation-induced anti-cancer immunity - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of STING Agonists: MK-2118 and Other Emerging Therapeutics
For Researchers, Scientists, and Drug Development Professionals
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. STING agonists are designed to mimic the natural ligands of the STING protein, triggering a potent innate immune response that can lead to the eradication of tumor cells. This guide provides a head-to-head comparison of MK-2118, a novel STING agonist, with other prominent STING activators currently under investigation: diABZI, MSA-2, and E7766. This analysis is supported by preclinical and clinical data to aid researchers in their evaluation of these compounds.
The STING Signaling Pathway: A Central Hub in Innate Immunity
The STING signaling pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, a danger signal associated with viral infections and cellular damage. Upon activation, STING initiates a cascade of signaling events culminating in the production of type I interferons (IFNs) and other pro-inflammatory cytokines. These cytokines play a pivotal role in orchestrating a broad anti-tumor immune response, including the maturation of dendritic cells (DCs) and the priming of cytotoxic T lymphocytes (CTLs).
Caption: The cGAS-STING signaling pathway.
Quantitative Comparison of STING Agonists
The following tables summarize the available quantitative data for this compound and other STING agonists. It is important to note that the experimental conditions may vary between studies, and direct comparisons should be made with caution.
In Vitro Potency
| STING Agonist | Cell Line | Assay | Readout | EC50 | Reference |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | [1][2] |
| diABZI | Human PBMCs | IFN-β Secretion | ELISA | 130 nM | [3] |
| THP1-Dual™ Cells | IRF Luciferase Reporter | Luminescence | ~50 nM | [4] | |
| MSA-2 | Human STING (WT) expressing cells | IFN-β Reporter | Luciferase | 8.3 µM | [5] |
| Human STING (HAQ) expressing cells | IFN-β Reporter | Luciferase | 24 µM | [5] | |
| E7766 | Human PBMCs (pan-genotypic) | IFN-β Secretion | ELISA | 0.15 - 0.79 µM | [6] |
In Vivo Antitumor Efficacy
| STING Agonist | Tumor Model | Administration | Dose | Outcome | Reference |
| This compound | Syngeneic mouse tumor models | Intratumoral (IT), Subcutaneous (SC), Oral | Dose-dependent | 80-100% complete tumor regression | [7] |
| Advanced solid tumors/lymphomas (human) | IT ± pembrolizumab | 900 - 15,000 µg | 6% objective response rate | [7][8][9] | |
| Advanced solid tumors/lymphomas (human) | SC + pembrolizumab | 5,000 - 150,000 µg | 4% objective response rate | [7][8][9] | |
| diABZI | Colorectal cancer (mouse) | Intravenous (IV) | 1.5 mg/kg | Significant tumor growth inhibition | |
| MSA-2 | Colorectal cancer (mouse) | IT, SC, Oral | Not specified | 80-100% complete tumor regression | [5] |
| E7766 | CT26 dual tumors (liver & SC, mouse) | IT | Single dose | 90% cure rate | [6] |
| Orthotopic bladder cancer (mouse) | Intravesical | Dose-dependent | Curative activity | [6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of STING agonists. Below are representative protocols for key experiments.
In Vitro STING Activation using a Reporter Cell Line
This protocol describes how to measure the activation of the STING pathway in vitro using a commercially available reporter cell line.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. ibiantech.com [ibiantech.com]
- 4. mdpi.com [mdpi.com]
- 5. STING Agonists and How to Reach Their Full Potential in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Profile of STING agonist and inhibitor research: a bibliometric analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trial watch: STING agonists in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Comparative Analysis of MK-2118 Cross-Reactivity with Murine vs. Human STING
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the non-cyclic dinucleotide (NCDN) STING agonist, MK-2118, focusing on its cross-reactivity and activity between murine and human Stimulator of Interferon Genes (STING). As specific quantitative data for this compound's direct binding and activation on both species' STING proteins are not publicly available, this guide incorporates data from the related Merck compound, MSA-2, and another potent NCDN STING agonist, diABZI, to offer a comprehensive comparative context.
Executive Summary
This compound is a novel NCDN STING agonist developed to overcome the species-specific limitations of earlier agonists like DMXAA, which is only active on murine STING. Preclinical studies in syngeneic mouse tumor models demonstrated that this compound possesses significant anti-tumor activity. However, in its first-in-human clinical trial (NCT03249792), systemic administration of this compound did not replicate the robust effects seen in mice, suggesting potential differences in cross-species activity or pharmacokinetics. In contrast, another Merck NCDN STING agonist, MSA-2, and the potent agonist diABZI, have demonstrated activity on both human and murine STING, providing valuable benchmarks for understanding the therapeutic potential and challenges of targeting STING across species.
Data Presentation
Quantitative Comparison of STING Agonist Activity
The following table summarizes the available quantitative data for the activation of human and murine STING by various NCDN agonists. It is important to note the absence of publicly available, direct comparative data for this compound.
| Agonist | Target Species | Assay Type | Parameter | Value | Reference |
| MSA-2 | Human (WT) | IFN-β Secretion | EC50 | 8.3 µM | [1] |
| Human (HAQ variant) | IFN-β Secretion | EC50 | 24 µM | [1] | |
| Murine | IFN-β Secretion | - | Active | [2] | |
| diABZI | Human | IFN-β Secretion | EC50 | 130 nM | [3] |
| Murine | IFN-β Secretion | EC50 | 186 nM | [3] | |
| This compound | Human | Clinical Trial | Activity | Limited systemic activity | [4] |
| Murine | In vivo anti-tumor | Activity | Potent anti-tumor effects | [4] |
Experimental Protocols
Detailed experimental methodologies are crucial for interpreting the provided data and for designing future comparative studies. Below are protocols for key assays used to characterize STING agonists.
STING Activation Reporter Assay
This assay is a primary method for quantifying the potency of STING agonists in a cellular context.
-
Objective: To determine the half-maximal effective concentration (EC50) of a STING agonist by measuring the induction of a reporter gene under the control of an interferon-stimulated response element (ISRE).
-
Cell Lines: Human monocytic cell lines, such as THP-1, engineered to express a reporter gene like luciferase or secreted embryonic alkaline phosphatase (SEAP) upon IRF3 activation (e.g., THP1-Dual™ ISG-Lucia). Murine macrophage cell lines like RAW 264.7 can be similarly engineered.
-
Procedure:
-
Seed the reporter cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the STING agonist (e.g., this compound, MSA-2, diABZI) in the appropriate cell culture medium.
-
Treat the cells with the diluted agonist and incubate for a defined period (typically 18-24 hours).
-
Measure the reporter gene activity. For luciferase, a luminometer is used to measure light output after adding a luciferase substrate. For SEAP, a spectrophotometer can be used to measure the colorimetric change upon addition of a suitable substrate.
-
The results are then plotted as a dose-response curve to calculate the EC50 value.
-
IFN-β Secretion Assay
This assay directly measures the production of Interferon-beta (IFN-β), a key cytokine produced upon STING activation.
-
Objective: To quantify the amount of IFN-β secreted by cells in response to a STING agonist.
-
Cell Lines: Primary immune cells such as human peripheral blood mononuclear cells (PBMCs) or murine bone marrow-derived dendritic cells (BMDCs), or cell lines like THP-1.
-
Procedure:
-
Culture the cells in a multi-well plate.
-
Treat the cells with various concentrations of the STING agonist.
-
After an incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
Measure the concentration of IFN-β in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for either human or murine IFN-β.
-
The data is used to generate a dose-response curve and determine the EC50 for IFN-β induction.
-
In Vivo Anti-Tumor Efficacy Studies
These studies assess the therapeutic potential of STING agonists in a living organism.
-
Objective: To evaluate the ability of a STING agonist to inhibit tumor growth in a syngeneic mouse model.
-
Animal Models: Immunocompetent mice (e.g., C57BL/6 or BALB/c) are inoculated with a compatible tumor cell line (e.g., MC38 colon adenocarcinoma or CT26 colon carcinoma).
-
Procedure:
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The STING agonist is administered through a relevant route (e.g., intratumoral, subcutaneous, or oral).
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors and draining lymph nodes can be harvested for immunological analysis (e.g., flow cytometry to assess immune cell infiltration).
-
Survival of the animals is also monitored as a key endpoint.
-
Mandatory Visualizations
STING Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Non-Nucleotide STING Agonist MSA-2 Synergized with Manganese in Enhancing STING Activation to Elicit Potent Anti-RNA Virus Activity in the Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conjugated STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STimulator of INterferon Genes Agonism Accelerates Antitumor Activity in Poorly Immunogenic Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Vaccine Adjuvants: Assessing the Immunogenicity of MK-2118 and Other Potent Alternatives
For Researchers, Scientists, and Drug Development Professionals
The landscape of vaccine development is continuously evolving, with a critical focus on enhancing vaccine efficacy through the use of novel adjuvants. Adjuvants are essential components of modern subunit vaccines, augmenting the immune response to otherwise weakly immunogenic antigens. This guide provides a comparative analysis of the immunogenicity of MK-2118, a novel STING (Stimulator of Interferon Genes) agonist, against a panel of widely used and clinically relevant adjuvants. By presenting key experimental data, detailed methodologies, and visual representations of immunological pathways, this document aims to equip researchers with the necessary information to make informed decisions in adjuvant selection and vaccine design.
Mechanism of Action: The STING Pathway
This compound is a non-cyclic dinucleotide STING agonist. The STING pathway is a crucial component of the innate immune system that detects cytosolic DNA, a danger signal associated with viral infections and cellular damage. Upon activation by agonists like this compound, STING initiates a signaling cascade that leads to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines. This innate immune activation is pivotal for the subsequent maturation of antigen-presenting cells (APCs), such as dendritic cells (DCs), and the priming of robust and durable antigen-specific T and B cell responses. STING agonists are known to promote a Th1-biased immune response, which is critical for clearing intracellular pathogens.[1][2][3][4][5]
References
- 1. Assessment of Th1/Th2 bias of STING agonists coated on microneedles for possible use in skin allergenimmunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TLR9 plus STING Agonist Adjuvant Combination Induces Potent Neopeptide T Cell Immunity and Improves Immune Checkpoint Blockade Efficacy in a Tumor Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress Update on STING Agonists as Vaccine Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cGAS-STING pathway agonists are promising vaccine adjuvants [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validating MK-2118's On-Target Effects in Primary Immune Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the STING (Stimulator of Interferon Genes) agonist MK-2118 and its alternatives, focusing on the validation of their on-target effects in primary immune cells. This document is intended to assist researchers in selecting the appropriate tools for their immunology and drug discovery research.
Introduction to this compound and STING Agonism
This compound is a non-cyclic dinucleotide STING agonist that has been investigated for its potential in cancer immunotherapy.[1] The STING pathway is a critical component of the innate immune system, detecting cytosolic DNA and triggering a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This, in turn, activates dendritic cells (DCs), enhances antigen presentation, and promotes T-cell-mediated anti-tumor immunity.[2] Validating the on-target effects of STING agonists like this compound in primary immune cells is crucial for understanding their mechanism of action and predicting their therapeutic efficacy.
Comparison of STING Agonists: this compound and Alternatives
This section compares the on-target effects of this compound with two alternative STING agonists: diABZI and ADU-S100 (also known as MIW815). Due to the limited availability of public preclinical in vitro data for this compound in primary immune cells, this comparison includes clinical and preclinical data to provide a broader perspective.
Quantitative Data Summary
| Compound | Target | Cell Type(s) | Key On-Target Effect Readout(s) | Potency (EC50/Concentration) | Data Source Type |
| This compound | STING | Human (in vivo) | Increased STING-based blood RNA expression, IFNγ, IP-10, and IL-6 levels.[2][3][4][5][6][7] | Dose-dependent effects observed with intratumoral administration (100 µg to 20,000 µg).[2][4][5][6] | Clinical Trial (NCT03249792)[2][3][4][5][6][7] |
| diABZI | STING | THP-1 (human monocytic cell line), Primary Murine Splenocytes | IFN-β production, IRF signaling. | THP-1 cells: ~60.9 nM; Murine splenocytes: ~2.24 µM | Preclinical in vitro |
| ADU-S100 (MIW815) | STING | Murine tumor models, Human PBMCs (inferred) | Induction of tumor-specific CD8+ T cells, cytokine and chemokine expression. | Effective concentrations in vivo (e.g., 50 µg intratumoral). | Preclinical in vivo and in vitro |
Experimental Protocols
Detailed methodologies are essential for the accurate validation of on-target effects. Below are protocols for key experiments.
Cytokine Quantification by ELISA (Example: IFN-α)
Objective: To quantify the secretion of IFN-α from primary immune cells following stimulation with a STING agonist.
Materials:
-
Human IFN-α ELISA Kit
-
Primary immune cells (e.g., PBMCs, isolated dendritic cells)
-
Cell culture medium and supplements
-
STING agonist (e.g., this compound)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed primary immune cells in a 96-well plate at a density of 1 x 10^6 cells/mL in 100 µL of complete culture medium.
-
Stimulation: Add 100 µL of the STING agonist at various concentrations (e.g., 0.1, 1, 10, 100, 1000 nM) to the respective wells. Include a vehicle control.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours.
-
Sample Collection: Centrifuge the plate at 300 x g for 5 minutes and collect the supernatant.
-
ELISA Protocol:
-
Prepare standards and samples according to the ELISA kit manufacturer's instructions.
-
Add 100 µL of standards and diluted samples to the pre-coated microplate.
-
Incubate for 2 hours at room temperature.
-
Wash the plate 4 times with the provided wash buffer.
-
Add 100 µL of the detection antibody to each well and incubate for 1 hour at room temperature.
-
Wash the plate 4 times.
-
Add 100 µL of the HRP-conjugate to each well and incubate for 30 minutes at room temperature in the dark.
-
Wash the plate 4 times.
-
Add 100 µL of the substrate solution to each well and incubate for 15-20 minutes at room temperature in the dark.
-
Add 50 µL of the stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Generate a standard curve and determine the concentration of IFN-α in the samples.
Analysis of Dendritic Cell Activation by Flow Cytometry
Objective: To assess the upregulation of activation markers (CD80, CD86) on dendritic cells following STING agonist treatment.
Materials:
-
Primary dendritic cells or PBMCs
-
STING agonist
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies against human CD11c, HLA-DR, CD80, and CD86
-
Flow cytometer
Procedure:
-
Cell Culture and Stimulation: Culture dendritic cells or PBMCs and stimulate with the STING agonist for 24 hours.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining:
-
Resuspend the cells in 100 µL of FACS buffer.
-
Add the fluorochrome-conjugated antibodies at their predetermined optimal concentrations.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Washing: Wash the cells twice with 1 mL of FACS buffer.
-
Acquisition: Resuspend the cells in 300-500 µL of FACS buffer and acquire the data on a flow cytometer.
-
Gating Strategy:
-
Gate on live, single cells.
-
Gate on the dendritic cell population (e.g., CD11c+ and HLA-DR+).
-
Analyze the expression of CD80 and CD86 on the gated dendritic cell population.
-
Multiplex Cytokine Assay
Objective: To simultaneously measure the levels of multiple cytokines and chemokines in the supernatant of STING agonist-stimulated primary immune cells.
Materials:
-
Multiplex cytokine assay kit (e.g., Luminex-based)
-
Supernatants from stimulated primary immune cells
-
Multiplex assay reader
Procedure:
-
Sample Preparation: Prepare standards and samples according to the kit manufacturer's protocol.
-
Assay Procedure:
-
Add antibody-coupled beads to each well of a 96-well filter plate.
-
Wash the beads.
-
Add standards and samples to the wells and incubate.
-
Wash the beads.
-
Add the biotinylated detection antibody cocktail and incubate.
-
Wash the beads.
-
Add streptavidin-phycoerythrin (SAPE) and incubate.
-
Wash the beads and resuspend in assay buffer.
-
-
Data Acquisition and Analysis: Acquire the data on a multiplex assay reader and analyze the results using the manufacturer's software to determine the concentration of each analyte.
Visualizations
Signaling Pathway of STING Agonists
Caption: Simplified STING signaling pathway upon activation by an agonist.
Experimental Workflow for On-Target Validation
Caption: Workflow for validating STING agonist on-target effects.
Logical Comparison of STING Agonists
References
- 1. STING Agonists as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intratumoral or Subcutaneous this compound, a Noncyclic Dinucleotide STING Agonist, with or without Pembrolizumab, for Advanced or Metastatic Solid Tumors or Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Collection - Data from Intratumoral or Subcutaneous this compound, a Noncyclic Dinucleotide STING Agonist, with or without Pembrolizumab, for Advanced or Metastatic Solid Tumors or Lymphomas - Clinical Cancer Research - Figshare [aacr.figshare.com]
- 4. Intratumoral or Subcutaneous this compound, a Non-Cyclic Dinucleotide STING Agonist, With or Without Pembrolizumab for Advanced or Metastatic Solid Tumors or Lymphomas. [escholarship.org]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. Intratumoral or Subcutaneous this compound, a Noncyclic Dinucleotide STING Agonist, with or without Pembrolizumab, for Advanced or Metastatic Solid Tumors or Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Guide to the Proper Disposal of MK-2118
For researchers and drug development professionals, the lifecycle of an investigational compound like MK-2118 extends beyond its experimental use. Proper disposal is a critical final step, ensuring laboratory safety, environmental protection, and regulatory compliance. While specific disposal protocols for this compound are not publicly available, a comprehensive procedure can be established by adhering to general best practices for the disposal of investigational drugs and hazardous chemical waste.
Immediate Safety and Disposal Synopsis
The disposal of this compound, a GMP-synthesized STING (stimulator of interferon genes) agonist, should be approached with the assumption that it is a potent, biologically active compound.[1][2][3] All personnel handling the waste must be trained in hazardous waste management. The primary method for the disposal of unused or expired this compound, as with most pharmaceutical waste, is incineration through a licensed hazardous waste disposal vendor.[4][5][6]
Step-by-Step Disposal Protocol
1. Waste Identification and Classification:
2. Engineering Controls and Personal Protective Equipment (PPE):
When preparing this compound for disposal, work within a certified chemical fume hood to prevent inhalation of any powders or aerosols. Standard PPE, including a lab coat, safety goggles, and chemical-resistant gloves, is mandatory.
3. Waste Segregation and Containerization:
Proper segregation of waste is essential to prevent accidental chemical reactions.[7]
-
Solid Waste: Unused or expired this compound powder, along with any contaminated items such as weigh boats, pipette tips, and empty vials, should be collected in a designated, leak-proof hazardous waste container.[8][9][10] The container must be compatible with the chemical nature of the compound.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled, and leak-proof container. Do not mix with other solvent waste streams unless their compatibility is confirmed.
-
Sharps Waste: Any needles or syringes used for the administration of this compound in a research setting should be disposed of in a designated sharps container.[11]
4. Labeling:
All waste containers must be accurately and clearly labeled.[7][12][13] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: this compound
-
The concentration and quantity of the waste
-
The date of accumulation
-
The name of the principal investigator and the laboratory location
5. Storage:
Store the sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[12] This area should be secure, well-ventilated, and away from general laboratory traffic.
6. Disposal:
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[4][5] They will coordinate with a licensed hazardous waste management company for transportation and final disposal, which is typically high-temperature incineration.[5][6] Maintain all documentation related to the waste disposal for regulatory compliance.
Quantitative Data Summary: Waste Stream Management
| Waste Type | Container | Labeling Requirements | Storage Location | Disposal Method |
| Unused/Expired this compound (Solid) | Leak-proof, compatible container | "Hazardous Waste", Chemical Name, Date, PI Info | Satellite Accumulation Area | Incineration via EHS |
| Contaminated Labware (e.g., vials, tips) | Lined, leak-proof container | "Hazardous Waste", Chemical Name, Date, PI Info | Satellite Accumulation Area | Incineration via EHS |
| This compound Solutions (Liquid) | Leak-proof, compatible container | "Hazardous Waste", Chemical Name, Concentration, Date, PI Info | Satellite Accumulation Area | Incineration via EHS |
| Contaminated Sharps | Puncture-resistant sharps container | Biohazard Symbol, "Sharps Waste" | Sharps Container Holder | Autoclave followed by landfill, or incineration (as per institutional policy) |
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound waste.
By implementing these procedures, researchers can ensure the safe and compliant disposal of this compound, upholding their commitment to laboratory safety and environmental responsibility.
References
- 1. Progress Update on STING Agonists as Vaccine Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical and Biomolecular Strategies for STING Pathway Activation in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Agonists and Inhibitors of the cGAS-STING Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 5. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 6. stanfordhealthcare.org [stanfordhealthcare.org]
- 7. danielshealth.com [danielshealth.com]
- 8. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. easyrxcycle.com [easyrxcycle.com]
- 12. research.cuanschutz.edu [research.cuanschutz.edu]
- 13. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
Essential Safety and Logistical Information for Handling MK-2118
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Operation, and Disposal of the STING Agonist MK-2118.
This document provides crucial safety and logistical information for the handling of this compound, a potent, noncyclic dinucleotide STING (Stimulator of Interferon Genes) agonist. Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on best practices for handling potent, biologically active small molecules in a laboratory setting and information extrapolated from SDSs of similar research compounds.
Personal Protective Equipment (PPE)
A comprehensive hazard assessment should be conducted for all procedures involving this compound. The following table summarizes the recommended PPE for laboratory personnel.[1][2][3][4][5]
| Equipment | Specification | Purpose |
| Hand Protection | Nitrile or other chemically resistant gloves. Consider double-gloving for handling concentrated solutions. | To prevent skin contact and absorption. |
| Eye Protection | ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes of liquids or airborne particles. |
| Body Protection | A fully buttoned laboratory coat. Consider a disposable gown when handling larger quantities or for procedures with a high risk of contamination. | To protect skin and personal clothing from contamination. |
| Foot Protection | Closed-toe shoes. | To protect feet from spills and falling objects. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) may be necessary when handling the solid compound outside of a certified chemical fume hood or for procedures that may generate aerosols. | To prevent inhalation of the compound. |
Operational Plan: Step-by-Step Guidance
1. Preparation and Reconstitution:
-
All handling of solid this compound should be performed in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
To prepare a stock solution, slowly add the recommended solvent (e.g., DMSO) to the vial containing the solid compound.
-
Ensure the vial is securely capped and vortex or sonicate as needed to ensure complete dissolution.
2. In Vitro Experimental Protocol (General):
-
Cell Culture Handling: All cell culture work should be performed in a Class II biological safety cabinet (BSC) using aseptic techniques.
-
Dilution: Dilute the this compound stock solution to the final working concentration in the appropriate cell culture medium. Perform serial dilutions if necessary.
-
Treatment: Add the diluted this compound to the cell cultures and incubate for the desired time period.
-
Post-Treatment: After the incubation period, carefully remove the media containing this compound and decontaminate it before disposal.
3. In Vivo Experimental Protocol (General):
-
All animal handling and procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).
-
Personnel should wear appropriate PPE, including a lab coat, gloves, and eye protection.
-
The formulation of this compound for in vivo administration should be prepared in a sterile manner, typically in a BSC.
-
Administer this compound to animals using the appropriate route (e.g., intratumoral, subcutaneous) as determined by the experimental design.[6][7][8]
-
Handle all animal waste (bedding, feces, etc.) as potentially contaminated for a set period after the last administration and dispose of it according to institutional guidelines.
Disposal Plan
Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Unused Solid Compound | Dispose of as hazardous chemical waste in a properly labeled container according to your institution's and local regulations. |
| Contaminated Labware (e.g., pipette tips, tubes) | Collect in a designated hazardous waste container lined with a chemically resistant bag. |
| Liquid Waste (e.g., cell culture media, unused solutions) | Collect in a clearly labeled, sealed, and chemically compatible hazardous waste container. Do not pour down the drain. |
| Contaminated PPE (e.g., gloves, disposable gowns) | Place in a designated hazardous waste container immediately after use. |
Signaling Pathway and Experimental Workflow
This compound Activation of the cGAS-STING Signaling Pathway
This compound is an agonist of the STING protein, a key component of the innate immune system.[9] The cGAS-STING pathway is crucial for detecting cytosolic DNA, which can originate from pathogens or damaged host cells, and initiating an immune response.[10][11]
Caption: this compound activates the STING pathway, leading to the transcription of interferons and pro-inflammatory cytokines.
General Experimental Workflow for In Vitro Analysis of this compound Activity
The following diagram outlines a typical workflow for assessing the in vitro activity of this compound.
Caption: A generalized workflow for evaluating the in vitro efficacy of this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 4. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 6. Intratumoral or Subcutaneous this compound, a Noncyclic Dinucleotide STING Agonist, with or without Pembrolizumab, for Advanced or Metastatic Solid Tumors or Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intratumoral or Subcutaneous this compound, a Noncyclic Dinucleotide STING Agonist, with or without Pembrolizumab, for Advanced or Metastatic Solid Tumors or Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 9. Facebook [cancer.gov]
- 10. Demystifying the cGAS-STING pathway: precision regulation in the tumor immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
